Ethyl 2-phenylacetimidate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-phenylethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-12-10(11)8-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGUPOMJPZNXGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480992 | |
| Record name | Ethyl 2-phenylethanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5442-34-2 | |
| Record name | 5442-34-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12010 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-phenylethanimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-phenylacetimidate hydrochloride (CAS 5442-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-phenylacetimidate hydrochloride, also known as a Pinner salt, is a reactive and versatile chemical intermediate. With the CAS number 5442-34-2 and a molecular formula of C₁₀H₁₄ClNO, this compound serves as a valuable precursor in the synthesis of a variety of organic molecules, including esters and amidines. Its utility stems from the electrophilic nature of the imidate carbon, which is susceptible to nucleophilic attack. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis via the Pinner reaction, its characteristic reactivity, and its applications in organic synthesis, with a particular focus on its role in the preparation of pharmaceutical intermediates.
Chemical and Physical Properties
This compound is a solid at room temperature and should be stored in a dry, cool environment, typically between 2-8°C, to prevent degradation.[1] It is important to handle the compound in a well-ventilated area, using appropriate personal protective equipment, as with all chemical reagents.[2]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 5442-34-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Boiling Point | 226.7°C at 760 mmHg (Predicted) | [3] |
| Density | 0.97 g/cm³ (Predicted) | [3] |
| Flash Point | 90.9°C (Predicted) | [3] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
Note: Some physical properties are predicted and should be used as an estimate.
Synthesis of this compound: The Pinner Reaction
The primary and most established method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[4][5] In this specific case, benzyl cyanide (phenylacetonitrile) reacts with ethanol in the presence of anhydrous hydrogen chloride.
Reaction Mechanism
The mechanism of the Pinner reaction is a well-understood process:[6]
-
Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the activated nitrile carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to another molecule of the alcohol or a chloride ion.
-
Formation of the Imidate Hydrochloride: The resulting imidate is protonated by the excess HCl to form the stable crystalline Pinner salt, this compound.
Caption: Generalized workflow of the Pinner Reaction for the synthesis of this compound.
Experimental Protocol (Representative)
Materials:
-
Benzyl cyanide (phenylacetonitrile)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
Procedure:
-
A solution of benzyl cyanide in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The solution is cooled to 0°C in an ice bath.
-
A stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring.
-
After saturation with HCl, anhydrous ethanol (1.1 equivalents) is added dropwise while maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for several hours and then allowed to stand at a low temperature (e.g., 4°C) overnight.
-
The precipitated white solid, this compound, is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Note: This is a representative protocol. Reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific applications.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the benzylic protons, and the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.5 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.8 | Singlet | 2H | Ph-CH₂ -C=N |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons |
| ~11-12 | Broad Singlet | 2H | =N⁺H₂ |
Note: The chemical shift of the N⁺H₂ protons can be broad and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~65 | -O-CH₂ -CH₃ |
| ~35 | Ph-CH₂ -C=N |
| ~127-135 | Aromatic carbons |
| ~170 | Ph-CH₂-C =N |
FT-IR Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1660-1640 | Strong | C=N stretch |
| ~1250 | Strong | C-O stretch |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretch |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the free base (ethyl 2-phenylacetimidate). The hydrochloride salt would likely dissociate in the ion source. The expected molecular ion peak for the free base (C₁₀H₁₃NO) would be at m/z 163.10.
Reactivity and Synthetic Applications
This compound is a valuable synthetic intermediate due to its reactivity towards nucleophiles. The imidate functionality can be readily transformed into other functional groups, making it a versatile building block in organic synthesis.[5]
Hydrolysis to Esters
Treatment of this compound with water leads to hydrolysis, yielding the corresponding ester, ethyl phenylacetate. This reaction provides a convenient method for converting nitriles into esters under relatively mild conditions.[5]
Caption: Hydrolysis of this compound to Ethyl Phenylacetate.
Reaction with Amines to Form Amidines
The reaction of this compound with ammonia or primary and secondary amines affords the corresponding amidines.[5] This transformation is particularly useful in the synthesis of nitrogen-containing heterocyclic compounds and other biologically active molecules.
Intermediate in Pharmaceutical Synthesis
This compound and related compounds are intermediates in the synthesis of various pharmaceuticals. For instance, it has been reported as an intermediate in the preparation of praziquantel, an anthelmintic drug.[7]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[2] Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are required.[2] The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[2]
Conclusion
This compound is a key synthetic intermediate with a well-defined profile of reactivity. Its synthesis via the Pinner reaction provides a reliable route to this versatile compound. The ability to readily convert the imidate functionality into esters and amidines makes it a valuable tool for organic chemists, particularly those in the field of drug discovery and development. While detailed spectroscopic data is not widely published, its structural features can be reliably predicted, aiding in its characterization. Proper handling and storage are essential to ensure its stability and safe use in the laboratory.
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An In-depth Technical Guide to Differentiating Ethyl 2-Phenylacetimidate and N-Ethyl-2-Phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 2-phenylacetimidate and N-ethyl-2-phenylacetamide are structural isomers with the same molecular formula (C₁₀H₁₃NO) and mass (163.22 g/mol ).[1] Despite this, their distinct functional groups—an imidate (or imino ether) versus a secondary amide—confer significantly different chemical, physical, and spectroscopic properties. Misidentification can lead to divergent reaction outcomes, incorrect biological activity assessment, and compromised data integrity. This guide provides a comprehensive framework for distinguishing between these two compounds, covering their synthesis, spectroscopic characterization, and chemical reactivity.
Molecular Structure and Physicochemical Properties
The core difference lies in the connectivity of the atoms. N-ethyl-2-phenylacetamide possesses a carbonyl group (C=O) with the ethyl group bonded to the nitrogen atom. In contrast, ethyl 2-phenylacetimidate features a carbon-nitrogen double bond (C=N), with the ethyl group bonded to the oxygen atom.[1][2]
Caption: 2D structures of N-ethyl-2-phenylacetamide and Ethyl 2-phenylacetimidate.
This structural isomerism leads to notable differences in their physicochemical properties, which are summarized below.
| Property | N-Ethyl-2-phenylacetamide | Ethyl 2-phenylacetimidate | Rationale for Difference |
| Functional Group | Secondary Amide | Imidate (Imino Ether) | Isomeric arrangement of C, N, O, and ethyl group. |
| Key Bonds | C=O (carbonyl), N-H | C=N (imine), C-O-C (ether) | Defines the chemical class and reactivity. |
| Hydrogen Bonding | Strong N-H···O=C intermolecular hydrogen bonding | Weaker; acts as H-bond acceptor only (no N-H donor) | The presence of an N-H bond in the amide allows it to act as both a hydrogen bond donor and acceptor, leading to a higher melting and boiling point. |
| Polarity | More polar | Less polar | The C=O bond is more polarized than the C=N bond. |
| Basicity | Very weakly basic (pKa of conjugate acid ~ -0.5)[3] | More basic (lone pair on sp² N is more available) | The nitrogen lone pair in the amide is delocalized through resonance with the carbonyl group, reducing its basicity.[4] |
Synthesis Pathways: Directing the Outcome
The targeted synthesis of either the amide or the imidate relies on distinct reaction strategies that exploit the differential reactivity of precursor functional groups.
Synthesis of N-Ethyl-2-phenylacetamide (Amide Formation)
The most direct route involves the condensation of a phenylacetic acid derivative with ethylamine.[1] To overcome the low reactivity of the carboxylic acid, an activating agent is typically required.
-
Common Method: Phenylacetic acid is reacted with ethylamine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP).[5]
-
Alternative: Phenylacetic acid can be converted to a more reactive intermediate, such as phenylacetyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with ethylamine to form the amide.
Synthesis of Ethyl 2-phenylacetimidate (Imidate Formation)
Imidates are classically synthesized via the Pinner reaction .[2][6] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[7][8]
-
Pinner Reaction: Benzyl cyanide (phenylacetonitrile) is treated with anhydrous ethanol in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[9] The reaction proceeds via a nitrilium ion intermediate, which is attacked by the alcohol.[9] The resulting product is an imidate salt (Pinner salt), which can be neutralized to yield the free imidate.[6][10] It is crucial to maintain anhydrous conditions and low temperatures to prevent the thermodynamically unstable imidate salt from rearranging or hydrolyzing to the corresponding amide or ester.[6][7]
Caption: High-level synthetic pathways to the amide and imidate isomers.
Spectroscopic Differentiation: A Definitive Analysis
A multi-technique spectroscopic approach provides unambiguous identification.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for distinguishing these isomers by identifying their key functional group vibrations.
-
N-Ethyl-2-phenylacetamide (Amide):
-
N-H Stretch: A single, sharp to medium-intensity peak will appear in the range of 3370-3170 cm⁻¹ .[11] This is characteristic of a secondary amide.
-
C=O Stretch (Amide I band): A very strong, intense absorption between 1680-1630 cm⁻¹ .[4][11] The position is lowered due to resonance.
-
N-H Bend (Amide II band): A strong band between 1570-1515 cm⁻¹ (in the solid state), which is highly characteristic of secondary amides.[4]
-
-
Ethyl 2-phenylacetimidate (Imidate):
-
N-H Region: Complete absence of a peak around 3300 cm⁻¹.
-
C=O Region: Complete absence of a strong peak around 1650 cm⁻¹.
-
C=N Stretch: A medium-intensity absorption in the range of 1690-1640 cm⁻¹ . This peak can sometimes overlap with the amide C=O region, but it is typically less intense.[12]
-
C-O Stretch: Strong absorptions corresponding to the C-O single bond of the ether linkage, typically found in the 1300-1000 cm⁻¹ region.
-
| Key IR Absorption Bands (cm⁻¹) | N-Ethyl-2-phenylacetamide | Ethyl 2-phenylacetimidate |
| N-H Stretch | ~3300 (Medium, 1 peak)[11][13] | Absent |
| C=O Stretch (Amide I) | ~1650 (Very Strong)[11][12] | Absent |
| C=N Stretch | Absent | ~1660 (Medium)[12] |
| N-H Bend (Amide II) | ~1550 (Strong)[4] | Absent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide a detailed structural map, highlighting the different electronic environments of the protons and carbons.
-
¹H NMR:
-
N-H Proton (Amide): A broad singlet, typically between δ 5.5-8.5 ppm , which is exchangeable with D₂O.
-
CH₂ next to Nitrogen (Amide): The methylene protons of the N-ethyl group will appear as a quartet around δ 3.2-3.4 ppm , coupled to the methyl protons.
-
CH₂ next to Oxygen (Imidate): The methylene protons of the O-ethyl group will be more deshielded due to the adjacent oxygen and C=N group, appearing further downfield as a quartet, likely above δ 4.0 ppm .
-
Benzyl CH₂: In both compounds, the benzyl CH₂ protons will appear as a singlet around δ 3.5-3.7 ppm .
-
-
¹³C NMR:
-
Carbonyl Carbon (Amide): The most downfield signal, typically in the range of δ 169-172 ppm .
-
Imine Carbon (Imidate): Also significantly downfield, but generally slightly less deshielded than a carbonyl carbon, appearing in the range of δ 160-168 ppm .
-
Mass Spectrometry (MS)
While both isomers have the same molecular ion (M⁺˙) at m/z = 163, their fragmentation patterns under techniques like Electron Ionization (EI) will differ due to their distinct structures.
-
N-Ethyl-2-phenylacetamide: Common fragmentation includes α-cleavage adjacent to the nitrogen and the carbonyl group. A key fragment would be the tropylium ion at m/z = 91 from the benzyl group. Another characteristic fragmentation for secondary amides is the McLafferty rearrangement if the N-alkyl chain is long enough, though less likely here. Loss of the ethylamino group can also occur.[14]
-
Ethyl 2-phenylacetimidate: Fragmentation will be dictated by the imino ether functionality. Expect cleavage of the ethyl group from the oxygen (loss of C₂H₅˙, m/z 29) or ethylene (loss of C₂H₄, m/z 28). The benzyl group will still likely produce the stable tropylium ion at m/z = 91 .
Caption: Decision workflow for sample identification using key IR peaks.
Chemical Reactivity and Stability
The functional group differences directly impact the stability and reactivity profiles of the two isomers.
-
Hydrolysis: Imidates are significantly more susceptible to hydrolysis than amides. Under aqueous acidic conditions, ethyl 2-phenylacetimidate will readily hydrolyze to form ethyl phenylacetate (an ester) and an ammonium salt.[6][9] In contrast, the hydrolysis of N-ethyl-2-phenylacetamide requires much harsher conditions (strong acid or base and heat) to break the stable amide bond, yielding phenylacetic acid and ethylamine.[15]
-
Thermal Rearrangement: Imidates can undergo thermal rearrangement. The Chapman rearrangement, for instance, describes the thermal conversion of aryl N-aryl imidates to N,N-diaryl amides.[16][17] While not directly applicable to this specific aliphatic imidate, it highlights a pathway of thermal instability not typically available to amides.
Conclusion
The accurate identification of ethyl 2-phenylacetimidate and N-ethyl-2-phenylacetamide is critical for predictable and reproducible scientific outcomes. While they share a common molecular formula, their synthesis, spectroscopic signatures, and chemical reactivity are markedly different. A combination of IR spectroscopy (to identify N-H and C=O vs. C=N bonds) and ¹H NMR (to locate the position of the ethyl group) provides the most definitive and accessible means of differentiation. Understanding these fundamental differences is paramount for any researcher working with these or structurally related compounds.
References
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Cheméo. (n.d.). Phenylacetamide, N-(2-ethylhexyl)- - Chemical & Physical Properties. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-Ethylphenylacetamide. PubChem Compound Database. Retrieved from [Link]
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Vedantu. (n.d.). Amine vs Amide vs Imine: Structures, Differences & Uses. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]
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ChemBK. (2024). N,N-DIETHYL-2-PHENYLACETAMIDE. Retrieved from [Link]
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Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]
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ACS Publications. (2004). Proposed mechanisms for the fragmentation of doubly allylic alkenamides (tingle compounds) by low energy collisional activation in a triple quadrupole mass spectrometer. Retrieved from [Link]
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Chemistry Steps. (2025). Interpreting IR Spectra. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
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Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
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PMC. (n.d.). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
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A Senior Application Scientist's Guide to Ethyl 2-Phenylacetimidate Hydrochloride in Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-phenylacetimidate hydrochloride, commonly known as a Pinner salt, stands as a pivotal intermediate in modern organic synthesis. Derived from the classical Pinner reaction, this reactive imino ester salt serves as a versatile building block for a range of functional groups and heterocyclic scaffolds. This guide elucidates the fundamental chemistry of this compound, detailing its synthesis, reactivity, and primary applications in research. We will explore its crucial role in the synthesis of amidines and its utility in constructing medicinally relevant heterocyclic systems such as imidazolines. Through detailed protocols, mechanistic diagrams, and an exploration of the causality behind experimental choices, this document provides a comprehensive resource for leveraging this reagent in synthetic and medicinal chemistry programs.
The Foundation: Understanding this compound
This compound is the salt formed from the acid-catalyzed reaction between phenylacetonitrile and ethanol.[1][2][3] This compound belongs to a class of molecules called alkyl imidate salts, or "Pinner salts," named after Adolf Pinner who first described their synthesis in 1877.[1][2]
The significance of this compound lies not in its end-use, but in its high reactivity as a synthetic intermediate.[2] The protonated imino ester functionality makes the carbon atom highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is the cornerstone of its utility, allowing chemists to readily convert a simple nitrile into more complex and valuable functional groups.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₄ClNO
-
Structure:
The synthesis of this Pinner salt is achieved through the Pinner reaction . This reaction involves treating a nitrile (phenylacetonitrile) with an alcohol (ethanol) under strictly anhydrous conditions with a strong acid catalyst, typically gaseous hydrogen chloride.[3][4]
Caption: The Pinner reaction mechanism for synthesizing this compound.
Core Application: A Gateway to Diverse Functional Groups
The primary utility of this compound is its role as a central precursor for various chemical transformations. The Pinner salt itself is often not isolated but is generated in situ and immediately reacted further.[1] Its thermodynamic instability necessitates careful temperature control, as low temperatures help prevent undesirable rearrangement to an amide and alkyl chloride.[1][2]
Caption: Key synthetic pathways originating from the Pinner salt intermediate.
Synthesis of Amidines
The reaction with ammonia or primary/secondary amines to form amidines is arguably the most important application.[1][5] Amidines are crucial structural motifs in medicinal chemistry, known for being strong organic bases and key pharmacophores in many biologically active compounds.[6][7] They are often used in the synthesis of heterocycles like imidazoles and pyrimidines.[6]
Synthesis of Esters
Hydrolysis of the Pinner salt with water provides a reliable method to produce esters (in this case, ethyl phenylacetate).[1][5] While many methods exist for ester synthesis, the Pinner reaction offers an alternative route starting from nitriles, which can be advantageous depending on substrate availability and reactivity.
Synthesis of Orthoesters and Thionoesters
Further reaction with an excess of alcohol yields an orthoester, while reaction with hydrogen sulfide produces a thionoester.[1][2] These transformations highlight the versatility of the imidate intermediate in accessing less common but synthetically valuable functional groups.
Advanced Application: Synthesis of Heterocyclic Scaffolds
Beyond simple functional group interconversion, this compound is a powerful reagent for constructing complex heterocyclic rings, which form the core of countless pharmaceuticals.
Synthesis of 2-Substituted Imidazolines and Imidazoles
A prominent research application is the synthesis of 2-aryl substituted imidazolines and imidazoles.[8] These scaffolds are of high interest in drug discovery. The synthesis involves the condensation of an imino ether (the free base of ethyl 2-phenylacetimidate) with a suitable diamine, such as methyl 2,3-diaminopropionate.[8]
This method provides a versatile and efficient pathway to produce imidazolines bearing a carboxylate group, which can be further functionalized.[8] The resulting imidazolines can then be dehydrogenated to form the corresponding aromatic imidazoles, often using reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8]
Caption: General workflow for the synthesis of 2-phenylimidazoline and its subsequent oxidation to 2-phenylimidazole.
Experimental Protocols and Methodologies
Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for the synthesis and application of this compound.
Protocol: Synthesis of this compound
This protocol describes the formation of the Pinner salt via the classical Pinner reaction.
Causality: The use of anhydrous conditions is critical. Water would readily hydrolyze the product to an ester. Gaseous HCl is used to create a highly acidic environment that protonates the nitrile, activating it for nucleophilic attack by the alcohol.[4] Low temperatures are maintained because the imidate hydrochloride salt is thermodynamically unstable and can decompose.[2]
Step-by-Step Methodology:
-
Setup: Equip a three-necked, round-bottomed flask with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube (e.g., filled with calcium chloride) to protect from atmospheric moisture.
-
Reagents: Charge the flask with phenylacetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in a dry, inert solvent like diethyl ether or dioxane.[2]
-
Reaction: Cool the mixture in an ice-salt bath to 0°C or below.
-
HCl Gas Introduction: Bubble dry hydrogen chloride gas through the stirred solution. A white precipitate of the Pinner salt will begin to form.[4]
-
Completion: Continue the addition of HCl until the reaction mixture is saturated and precipitation is complete.
-
Isolation (Optional): The resulting Pinner salt is often used directly in the next step. If isolation is required, the precipitate can be quickly filtered under an inert atmosphere, washed with cold, dry diethyl ether, and dried under vacuum. The product must be stored under strictly anhydrous conditions.
Protocol: Synthesis of a 2-Phenyl-4-carboxy-imidazoline Derivative
This protocol is adapted from methodologies for synthesizing 2-aryl substituted imidazolines.[8]
Causality: This reaction is a condensation where the amino groups of the diamine act as nucleophiles, attacking the electrophilic carbon of the imino ether. The reaction is typically run at reflux to provide the necessary activation energy for the condensation and subsequent cyclization, which involves the elimination of ethanol.
Step-by-Step Methodology:
-
Imidate Preparation: Prepare the this compound as described in Protocol 4.1. For this reaction, it is often preferable to generate the free-base imino ether by neutralizing the hydrochloride salt with a suitable base (e.g., sodium carbonate solution) and extracting it into an organic solvent.[8] The solvent is then dried and evaporated.
-
Reaction Setup: To a solution of the crude imino ether (1.0 eq) in ethanol, add methyl 2,3-diaminopropionate hydrochloride (1.1 eq).
-
Condensation: Reflux the reaction mixture under a nitrogen atmosphere for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent in vacuo.
-
Purification: The resulting residue is purified by column chromatography on silica gel (e.g., using a mobile phase of dichloromethane/methanol, 95:5) to yield the desired 2-phenyl-imidazoline derivative.[8]
Summary of Applications and Data
The versatility of this compound is best summarized by comparing its various transformations.
| Application | Nucleophile | Key Reaction Conditions | Product Class |
| Amidine Synthesis | Ammonia / Amine | Anhydrous, often in situ | Amidine |
| Ester Synthesis | Water | Acidic or basic hydrolysis | Ester |
| Orthoester Synthesis | Excess Alcohol | Anhydrous, acidic | Orthoester |
| Imidazoline Synthesis | Diamine (e.g., Ethylenediamine) | Reflux in alcohol | Imidazoline |
Conclusion
This compound is more than a chemical curiosity; it is a powerful and versatile intermediate that provides a synthetic bridge from simple nitriles to high-value chemical entities. Its primary role as a Pinner salt enables the efficient synthesis of amidines, esters, and other functional groups. Furthermore, its application in the construction of heterocyclic systems, particularly imidazolines and imidazoles, solidifies its importance for researchers in medicinal chemistry and drug development. Understanding the principles of the Pinner reaction and the subsequent reactivity of the imidate salt allows scientists to strategically incorporate this reagent into complex synthetic routes, facilitating the discovery and development of novel molecules.
References
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Pinner reaction - Wikipedia. [Link]
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Pinner Reaction - Organic Chemistry Portal. [Link]
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EXPEDITIOUS SYNTHESIS OF 2-ARYL SUBSTITUTED IMIDAZOLINES AND IMIDAZOLES - Semantic Scholar. [Link]
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A Lewis acid-promoted Pinner reaction - BJOC - Beilstein Journals. [Link]
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Pinner Reaction - SynArchive. [Link]
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Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. [Link]
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Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide) - MDPI. [Link]
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N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides) - K. Ostrowska and A. Kolasa. [Link]
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Ethyl 2-phenylacetimidate hydrochloride molecular weight and formula
An In-Depth Technical Guide to Ethyl 2-Phenylacetimidate Hydrochloride: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a reactive chemical intermediate with potential applications in synthetic chemistry and drug discovery. While not as extensively documented as its amide or ester analogs, this imidate salt serves as a valuable precursor for the synthesis of various organic compounds. This document details its fundamental properties, a robust synthetic protocol, chemical reactivity, and best practices for handling and characterization, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
This compound is the hydrochloride salt of the imidate formed from phenylacetonitrile and ethanol. As an imidate, it features a carbon-nitrogen double bond and is a key intermediate in reactions like the Pinner synthesis.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| Canonical SMILES | CCOC(=[NH2+])CC1=CC=CC=C1.[Cl-] |
| CAS Number | Not readily available |
Note: The properties in this table are calculated based on the chemical structure, as this compound is not a common commercial product.
Synthesis via the Pinner Reaction
The most direct and established method for synthesizing imidate hydrochlorides is the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol. In this case, phenylacetonitrile (benzyl cyanide) reacts with anhydrous ethanol in the presence of hydrogen chloride gas.
Causality of Experimental Design: The Pinner reaction is predicated on the activation of the nitrile by a strong acid (HCl). Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by ethanol. The use of anhydrous conditions is critical; the presence of water would lead to the hydrolysis of the imidate product, yielding the corresponding amide (2-phenylacetamide) or ester (ethyl phenylacetate) as undesirable side products.[1] The reaction is typically performed at low temperatures to control the exothermic addition of HCl and prevent side reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenylacetonitrile (Benzyl cyanide)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Round-bottom flask with a gas inlet tube and drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a calcium chloride drying tube, combine phenylacetonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Acidification: Cool the mixture to 0°C in an ice bath. Begin bubbling dry hydrogen chloride gas through the stirred solution. The reaction is exothermic and should be maintained at 0-5°C.
-
Reaction Progress: Continue the addition of HCl gas until the solution is saturated. The imidate hydrochloride will begin to precipitate as a white solid. Seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for 12-24 hours to ensure complete precipitation.
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield this compound. Due to its hygroscopic nature, the product should be stored in a desiccator.
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate. The imidate functional group is reactive and can be transformed into several other important chemical moieties.
-
Hydrolysis: Treatment with water will hydrolyze the imidate to form ethyl phenylacetate. If ammonia is produced during the reaction, it can react further to yield 2-phenylacetamide.
-
Conversion to Amidines: Reaction with amines or ammonia will displace the ethoxy group to form the corresponding N-substituted or unsubstituted phenylacetamidine.
-
Conversion to Orthoesters: Further reaction with an excess of alcohol under acidic conditions can lead to the formation of an orthoester.
The phenylacetamide scaffold is a core structure in many compounds with biological activity, including anticonvulsants and antidepressants.[2][3] The phenethylamine backbone, accessible from this scaffold, is fundamental to a vast array of neurotransmitters and medicinal agents.[4] Therefore, this compound serves as a valuable building block for creating libraries of novel compounds for drug discovery programs.
Structural Verification and Quality Control
To ensure the identity and purity of the synthesized product, a combination of analytical techniques is required. This constitutes a self-validating system for the protocol.
Table 2: Analytical Characterization Methods
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the benzylic CH₂ group (singlet), the aromatic protons, and a broad signal for the NH₂⁺ protons. | Confirms the molecular structure and checks for residual solvents or starting materials. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the ethyl group carbons, and the characteristic imidate carbon (C=N). | Provides further structural confirmation. |
| FT-IR | A strong C=N stretching vibration, N-H stretching bands, and bands characteristic of the phenyl group. | Confirms the presence of key functional groups. |
| Mass Spec (MS) | The mass spectrum should show the molecular ion for the free base (C₁₀H₁₃NO) upon deprotonation and fragmentation patterns consistent with the structure. | Confirms the molecular weight of the parent molecule.[5] |
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are paramount. While a specific safety data sheet for this compound is not available, guidelines can be established based on related chemicals like 2-phenylacetamide and other hydrochloride salts.[6][7]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Hydrogen chloride gas used in the synthesis is highly corrosive and toxic and must be handled with extreme care.
-
Storage: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, preferably in a desiccator.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
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Organic Syntheses. Phenylacetamide. Available at: [Link]
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Yuze Chemical Technology. 2-Phenylacetamide Manufacturers Suppliers Factory. Available at: [Link]
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PubChem. N-Ethylphenylacetamide. Available at: [Link]
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PubChem. N,N-Diethyl-2-phenylacetamide. Available at: [Link]
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NIST. Acetamide, N-ethyl-N-phenyl-. Available at: [Link]
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Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Available at: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available at: [Link]
-
MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. Available at: [Link]
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- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Solubility of ethyl 2-phenylacetimidate hydrochloride in water vs ethanol
An In-Depth Technical Guide to the Solubility of Ethyl 2-Phenylacetimidate Hydrochloride in Water vs. Ethanol
Abstract
This compound, a Pinner salt, serves as a reactive intermediate in organic synthesis. Its utility in subsequent reactions is profoundly influenced by its solubility characteristics in various solvents. This technical guide provides a comprehensive examination of the theoretical and practical aspects governing the solubility of this compound in two common polar solvents: water and ethanol. Recognizing the inherent instability of this compound, this guide emphasizes the causality behind experimental design for accurate solubility determination, while also offering a predictive analysis of its solubility behavior based on fundamental chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of imidate hydrochlorides.
Introduction to this compound
This compound is an alkyl imidate salt, commonly referred to as a Pinner salt. These compounds are typically synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (in this case, phenylacetonitrile) with an alcohol (ethanol) in the presence of anhydrous hydrogen chloride.[1][2] Imidate hydrochlorides are valuable synthetic intermediates due to their reactivity towards various nucleophiles, allowing for their conversion into esters, amidines, and orthoesters.[3]
However, the very reactivity that makes them useful also contributes to their instability, particularly in the presence of protic solvents like water.[4] Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and for controlling its subsequent transformations. This guide will explore the factors that dictate its solubility in water and ethanol and provide a robust methodology for its experimental determination.
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the specific chemical properties of the molecules involved. The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.
The Role of Polarity and Hydrogen Bonding
-
Water (H₂O): Water is a highly polar molecule due to the large electronegativity difference between oxygen and hydrogen, resulting in significant partial positive charges on the hydrogens and a partial negative charge on the oxygen.[5] This polarity, combined with its ability to both donate and accept two hydrogen bonds, leads to a strong, three-dimensional hydrogen-bonding network.
-
Ethanol (C₂H₅OH): Ethanol is also a polar molecule due to its hydroxyl (-OH) group, which allows it to participate in hydrogen bonding as both a donor and an acceptor.[6] However, the presence of the nonpolar ethyl (-C₂H₅) group reduces its overall polarity compared to water.[7]
-
This compound: This molecule possesses both ionic and polar characteristics. The hydrochloride salt provides an ionic component (R-NH₂⁺Cl⁻), which generally favors solubility in polar solvents. The molecule also contains a polar C=N bond and an ether-like C-O-C linkage. The presence of the nonpolar phenyl group, however, introduces a hydrophobic character.
Dielectric Constant
The dielectric constant of a solvent is a measure of its ability to separate ions.
-
Water has a high dielectric constant (approx. 80 at room temperature), making it an excellent solvent for ionic compounds.[8]
-
Ethanol has a lower dielectric constant (approx. 24 at room temperature) than water, rendering it less effective at solvating and separating ions.[8]
Reactivity and its Impact on Solubility Measurement
A significant challenge in determining the solubility of this compound is its reactivity in protic solvents.
-
In Water: Imidate salts are known to undergo rapid hydrolysis to form the corresponding ester (ethyl phenylacetate) and an ammonium salt.[9][10] This reaction is catalyzed by acid and can proceed under neutral and basic conditions as well.[11][12]
-
In Ethanol: While ethanol is the solvent used in its synthesis, an excess of the alcohol can lead to the formation of an orthoester.[1]
This inherent instability means that a true equilibrium solubility measurement can be difficult to achieve, as the solute may be degrading over the course of the experiment. Therefore, experimental protocols must be designed to minimize this degradation.
Predicted Solubility: A Comparative Analysis
Based on the principles outlined above, we can predict the relative solubility of this compound in water and ethanol.
-
Solubility in Water: The ionic nature of the hydrochloride salt would suggest good solubility in water due to strong ion-dipole interactions with the highly polar water molecules and water's high dielectric constant. However, the presence of the nonpolar phenyl and ethyl groups will counteract this. Furthermore, the rapid hydrolysis of the imidate in water is a significant factor. The measured "solubility" might actually reflect the solubility of the hydrolysis products.
-
Solubility in Ethanol: Ethanol, being less polar than water, will have weaker interactions with the ionic part of the molecule. However, it will be a better solvent for the organic part of the molecule, including the phenyl and ethyl groups. The lower reactivity of the imidate in ethanol (compared to water) might allow for a more accurate measurement of the true solubility of the intact molecule.
Experimental Determination of Solubility
The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[13][14] The following protocol is adapted for the analysis of a potentially unstable compound like this compound.
Materials
-
This compound (high purity)
-
Deionized water (analytical grade)
-
Anhydrous ethanol (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to separate vials for each solvent (water and ethanol). The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined time. Given the instability of the compound, it is recommended to test several short equilibration times (e.g., 1, 2, 4, and 8 hours) to find a point where the concentration of the dissolved solid reaches a maximum before significant degradation occurs.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step removes any undissolved solid particles.
-
Quantification: Accurately weigh the filtered solution. Dilute the samples with a suitable mobile phase for HPLC analysis. Prepare a series of calibration standards of this compound of known concentrations. Analyze the samples and standards by HPLC to determine the concentration of the compound in the saturated solution.
-
Data Analysis: Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mass per mass (e.g., mg/g of solvent).
Self-Validating System and Precautions
-
Monitoring Degradation: It is essential to monitor for the appearance of degradation products (e.g., ethyl phenylacetate) in the HPLC chromatograms. The presence of significant degradation products will indicate that the measured solubility is not that of the intact compound.
-
Time-Course Study: A time-course study, as mentioned in the protocol, is critical to identify the optimal equilibration time.
-
Anhydrous Conditions: For the ethanol experiment, ensure that the ethanol is truly anhydrous to minimize hydrolysis.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table.
| Solvent | Temperature (°C) | Equilibration Time (h) | Solubility (mg/mL) | Standard Deviation | Notes |
| Water | 25 | 1 | |||
| Water | 25 | 2 | |||
| Water | 25 | 4 | |||
| Ethanol | 25 | 1 | |||
| Ethanol | 25 | 2 | |||
| Ethanol | 25 | 4 |
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Conclusion
The solubility of this compound in water and ethanol is a critical parameter for its effective use in organic synthesis. While a definitive prediction is challenging due to the compound's inherent instability, a theoretical analysis suggests that its apparent solubility will be higher in water, largely due to hydrolysis, while its true solubility as an intact molecule may be more accurately determined in anhydrous ethanol. The provided experimental protocol, centered around the robust shake-flask method and incorporating measures to monitor and control for degradation, offers a scientifically sound approach to obtaining reliable solubility data. For researchers working with Pinner salts and other reactive intermediates, a thorough understanding of both the theoretical principles and the practical challenges of solubility determination is paramount for successful and reproducible synthetic outcomes.
References
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The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. (URL: [Link])
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. (URL: [Link])
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (URL: [Link])
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Hydrolysis of cyclic unsymmetrical anti imidate salts. New evidence for stereoelectronic control. (URL: [Link])
-
Pinner reaction - Wikipedia. (URL: [Link])
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (URL: [Link])
-
Determination of Water-Ethanol Mixtures Autoprotolysis Constants and Solvent Effect. (URL: [Link])
-
The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. (URL: [Link])
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (URL: [Link])
-
A review of methods for solubility determination in biopharmaceutical drug characterization. (URL: [Link])
-
Hydrolysis of cyclic unsymmetrical anti imidate salts. New evidence for stereoelectronic control | Scilit. (URL: [Link])
-
Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. (URL: [Link])
-
Static dielectric constants of water + ethanol and water + 2-methyl-2-propanol mixtures from 0.1 to 300 MPa at 298.15 K | Journal of Chemical & Engineering Data. (URL: [Link])
-
The dielectric properties of alcohols–water solutions. I. The alcohol rich region | The Journal of Chemical Physics | AIP Publishing. (URL: [Link])
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Pinner Reaction - Organic Chemistry Portal. (URL: [Link])
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Dielectric constant and dielectric loss values for ethanol-water... (URL: [Link])
-
13.9: Physical Properties of Alcohols; Hydrogen Bonding - Chemistry LibreTexts. (URL: [Link])
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Why is the ethanol-water hydrogen bond weaker than ethanol-ethanol hydrogen bond and water- water hydrogen bond? (URL: [Link])
-
Lesson 5.1: Water is a Polar Molecule - American Chemical Society. (URL: [Link])
-
Chemistry and Synthesis of Imidates | PDF | Amine | Ester - Scribd. (URL: [Link])
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Nitriles to Esters - Chemistry Steps. (URL: [Link])
-
A Lewis acid-promoted Pinner reaction - PMC. (URL: [Link])
-
Hydrogen Bonding in Ethanol (C2H5OH) - YouTube. (URL: [Link])
-
An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals - Research and Reviews. (URL: [Link])
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3 - Organic Syntheses Procedure. (URL: [Link])
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Determination of Solubility Class. (URL: [Link])
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Procedure for Determining Solubility of Organic Compounds - Scribd. (URL: [Link])
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Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])
-
Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC. (URL: [Link])
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])
-
N-Ethylphenylacetamide | C10H13NO | CID 79591 - PubChem. (URL: [Link])
-
Scheme 4 Synthesis of imidate hydrochloride salts. - ResearchGate. (URL: [Link])
- US3417122A - Imidate esters and amidines and the salts thereof - Google P
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China 2-Phenylacetamide Manufacturers Suppliers Factory - Yuze Chemical Technology. (URL: [Link])
-
p-ACETOPHENETIDIDE, N-ETHYL- | C12H17NO2 | CID 48371 - PubChem. (URL: [Link])
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Stability and Storage of Phenylacetimidate Salts
A Technical Guide for Bioconjugation and Synthetic Chemistry
Executive Summary
Phenylacetimidate salts (typically ethyl phenylacetimidate hydrochloride ) are potent amidinating reagents used to modify protein lysine residues or synthesize heterocycles. However, their utility is frequently compromised by a fundamental instability: moisture-driven hydrolysis .
This guide moves beyond generic "store at -20°C" instructions. It details the mechanistic causes of degradation, provides a self-validating storage protocol, and establishes analytical methods to verify reagent purity before critical experiments.
Part 1: The Chemical Basis of Instability
To preserve phenylacetimidate, one must understand how it fails. The reagent is most commonly supplied as the hydrochloride salt. While the salt form provides solid-state stability compared to the free base, it introduces a "hygroscopic trap."
The Hygroscopic Trap
The hydrochloride salt is hygroscopic. Upon exposure to atmospheric moisture, the salt lattice absorbs water. In this microscopic aqueous environment, the dissolved HCl creates a highly acidic local pH.
The Hydrolysis Mechanism
Imidates are thermodynamically unstable in water. The degradation pathway is pH-dependent.[1] In the acidic micro-environment of a stored vial (caused by the HCl salt), the imidate hydrolyzes rapidly into an ester and ammonium. In basic buffers (during usage), it competes between the desired reaction (amidination) and hydrolysis to an amide .
Diagram 1: Phenylacetimidate Reaction Pathways
This diagram illustrates the competition between the desired protein modification and the two primary degradation pathways.
Kinetics and Half-Life
In aqueous solution at pH 8.0 (typical reaction condition), the half-life of an alkyl imidate is approximately 30 minutes at 20°C [1]. However, in the solid state, if the container is compromised by moisture, degradation to the ester can occur over weeks, rendering the reagent useless without visible physical change.
Part 2: Critical Storage Parameters
The following protocol is a self-validating system designed to prevent the "Hygroscopic Trap."
The "Desiccate-Freeze-Equilibrate" Workflow
Strict adherence to temperature and atmospheric control is required.
| Parameter | Specification | Rationale |
| Temperature | -20°C (Long-term) | Arrhenius kinetics: lowers the rate of hydrolysis significantly. |
| Atmosphere | Argon or Nitrogen | Displaces humid air. Argon is preferred (heavier than air) for resealing vials. |
| Desiccation | Required | Secondary containment with silica gel or Drierite is mandatory to scavenge moisture that penetrates the primary seal. |
| Container | Amber Glass | Protects from light (though less critical than moisture) and ensures a tight seal (plastic allows gas permeability). |
Standard Operating Procedure (SOP) for Handling
Failure to follow the equilibration step is the #1 cause of reagent failure.
-
Receipt: Immediately place the vial in a desiccator jar containing fresh desiccant. Place the entire jar in the -20°C freezer.
-
Usage (Equilibration): Remove the desiccator jar from the freezer. WAIT 30-45 MINUTES before opening.
-
Why? Opening a cold vial in a warm room causes immediate condensation of atmospheric water onto the powder. This water will hydrolyze the remaining reagent when returned to storage.
-
-
Aliquoting: If the reagent is used frequently, weigh out single-use aliquots in a dry box (or low-humidity environment) to avoid repeated freeze-thaw-open cycles.
-
Resealing: Purge the headspace with dry Argon/Nitrogen before closing the cap. Parafilm the cap for an extra moisture barrier.
Diagram 2: Reagent Handling Workflow
Visualizing the critical control points to prevent moisture intrusion.
Part 3: Analytical Monitoring (QC)
How do you know if your phenylacetimidate is still good? Visual inspection is insufficient; hydrolyzed salts often look identical to active salts (white powders).
Proton NMR ( H NMR) - The Gold Standard
Dissolve a small sample (~5 mg) in
| Feature | Active Reagent (Imidate) | Degraded (Ester) | Degraded (Amide) |
| Marker Signal | Methylene (-CH2-) adjacent to imidate | Methylene (-CH2-) adjacent to ester | Methylene (-CH2-) adjacent to amide |
| Chemical Shift | ~4.0 - 4.2 ppm | ~3.6 - 3.7 ppm | ~3.5 ppm |
| Ethyl Group | Quartet + Triplet present | Quartet + Triplet present | Absent (Alcohol lost) |
| Interpretation | High Purity | Moisture damage (Acidic hydrolysis) | pH damage (Basic hydrolysis) |
Note: In
IR Spectroscopy (Quick Check)
-
Active Imidate: Strong absorption at 1650–1690 cm⁻¹ (C=N stretch).
-
Degraded Ester: Appearance of a strong carbonyl peak at 1735–1750 cm⁻¹ (C=O stretch).
Part 4: Troubleshooting & Impact
Using degraded phenylacetimidate leads to silent experimental failure.
-
Low Conjugation Efficiency: The ester byproduct (ethyl phenylacetate) is non-reactive toward amines. It acts as an inert contaminant, lowering the effective molarity of the reagent.
-
pH Drift: Hydrolysis releases acid (if forming ester) or ammonia (if forming amide/amidine), potentially altering the pH of unbuffered reaction mixtures.
-
Interference: High concentrations of hydrolysis byproducts may require additional purification steps (dialysis/desalting) to remove, which can lead to sample loss.
Recommendation: If the reagent has been stored at room temperature for >1 week or the cap was left loose, discard and repurchase . The cost of the reagent is negligible compared to the value of the protein/antibody being modified.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[2] The definitive reference for imidoester chemistry and hydrolysis kinetics.
-
Thermo Fisher Scientific. (n.d.). Imidoester Crosslinkers Technical Guide. Provides protocols for handling hygroscopic imidoesters like DTBP and DMA, applicable to phenylacetimidate.
-
Lundblad, R. L. (2011). Chemical Reagents for Protein Modification (4th ed.). CRC Press. Details the chemical specificity and stability of amidinating reagents.
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society. Foundational paper establishing the pH dependence of imidoester hydrolysis vs. amidination.
Sources
Ethyl 2-Phenylacetimidate Hydrochloride: A Comprehensive Safety, Handling, and Application Guide for Drug Development
Executive Summary
Ethyl 2-phenylacetimidate hydrochloride (CAS: 5442-34-2) is a highly reactive Pinner salt widely utilized in medicinal chemistry and drug development. As an electrophilic imidate intermediate, it serves as a critical building block for the synthesis of amidines, imidazoles, pyrimidines, and other nitrogen-containing heterocycles[1][2]. However, the very electrophilicity that makes this compound synthetically valuable also renders it highly susceptible to moisture-driven degradation and dictates its specific hazard profile[3][4].
This whitepaper provides an in-depth analysis of the Material Safety Data Sheet (MSDS) properties of this compound, explaining the mechanistic causality behind its handling requirements, and outlines self-validating protocols for its safe application in drug synthesis workflows.
Chemical Identity & Physical Properties
Understanding the structural properties of this compound is the first step in predicting its reactivity and stability. The presence of the hydrochloride salt stabilizes the iminium-like structure but also makes the compound highly hygroscopic.
Table 1: Chemical and Structural Identity [3][5]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Benzeneethanimidic acid ethyl ester hydrochloride; Ethyl 2-phenylethanimidate hydrochloride |
| CAS Registry Number | 5442-34-2 |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 199.68 g/mol |
| SMILES String | N=C(OCC)CC1=CC=CC=C1.[H]Cl |
| Appearance | White to off-white crystalline powder |
Hazard Identification & GHS Classification
The safety profile of this compound is intrinsically linked to its chemical reactivity. It is classified under the Globally Harmonized System (GHS) primarily as an irritant.
Table 2: GHS Safety and Hazard Data [4]
| GHS Element | Classification / Statement |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Key Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
The Causality of Hazards (Mechanistic Insight)
The irritant nature of this compound (H315, H319, H335) is not merely a toxicological artifact; it is a direct result of its hydrolysis chemistry. When the crystalline powder contacts the natural moisture present in human mucous membranes, respiratory tracts, or sweat on the skin, it undergoes rapid, exothermic hydrolysis. This reaction locally releases hydrogen chloride (HCl) gas and ethyl phenylacetate. The acute, localized drop in pH caused by the liberated HCl is the primary driver of the tissue irritation and respiratory discomfort described in the MSDS[4].
Mechanistic Insights: Stability & Moisture Sensitivity
Imidate hydrochlorides are synthesized via the Pinner reaction—typically by reacting a nitrile (phenylacetonitrile) with an alcohol (ethanol) in the presence of anhydrous HCl gas at 0–5°C[1][6].
Because the imine carbon is highly electron-deficient, it is highly susceptible to nucleophilic attack. In a controlled, anhydrous synthetic environment, the nucleophile is an amine, leading to the desired amidine API precursor. However, if exposed to ambient humidity, water acts as the nucleophile. This leads to irreversible hydrolysis, destroying the reagent and yielding ethyl phenylacetate and ammonium chloride.
Caption: Reaction pathways of this compound highlighting moisture sensitivity.
Handling, Storage & Emergency Protocols
To preserve the integrity of the compound and protect laboratory personnel, stringent handling protocols must be enforced.
Storage Requirements
-
Temperature: 2-8°C (Refrigerated)[5]. Lower temperatures minimize the kinetic energy available for spontaneous degradation or slow hydrolysis from trace moisture.
-
Atmosphere: Must be sealed under an inert atmosphere (Argon or Nitrogen)[5].
Anhydrous Handling Workflow
To prevent degradation during reaction setup, the following Schlenk line technique is mandatory:
Caption: Step-by-step Schlenk line workflow for handling moisture-sensitive imidate hydrochlorides.
Spill Management & Emergency Response
In the event of a dry powder spill outside of a fume hood:
-
Evacuate & Ventilate: Immediately clear personnel and ensure the area is well-ventilated to disperse any potential HCl off-gassing.
-
PPE Verification: Responders must wear a particulate respirator (N95 or higher), heavy-duty nitrile gloves, and tight-fitting safety goggles.
-
Containment (No Water): Cover the spill with a dry, inert absorbent material (e.g., dry sand or vermiculite). Do NOT use water or wet paper towels , as this will trigger rapid hydrolysis and release concentrated HCl gas.
-
Neutralization: Sweep the mixture into a sealed, properly labeled hazardous waste container. Lightly dust the residual spill area with a mild, non-aqueous base (such as sodium carbonate powder) to neutralize trace acids before a final wipe-down with a damp cloth.
Application in Drug Development: Amidine Synthesis Protocol
This compound is most frequently used to synthesize benzylamidine derivatives, which are prevalent pharmacophores in protease inhibitors and central nervous system (CNS) therapeutics[1][7].
The following self-validating protocol details the aminolysis of the Pinner salt. Every step is designed to maximize yield by suppressing the competing hydrolysis pathway.
Step-by-Step Methodology: Aminolysis to Benzylamidine
-
Preparation: In a flame-dried Schlenk flask purged with Argon, suspend this compound (1.0 eq) in anhydrous ethanol (or methanol) at 0°C.
-
Causality: The 0°C starting temperature is critical. Aminolysis is exothermic; starting at low temperatures prevents thermal runaway and suppresses the formation of unwanted orthoester byproducts.
-
-
Amine Addition: Add the desired anhydrous primary or secondary amine (1.2 eq) dropwise via a gas-tight syringe.
-
Causality: A slight stoichiometric excess (1.2 eq) of the amine ensures complete conversion of the electrophilic imidate, driving the equilibrium forward.
-
-
Reaction Propagation: Allow the mixture to slowly warm to room temperature (20-25°C) and stir for 12-24 hours under Argon. Monitor the consumption of the imidate via LC-MS (TLC is often unreliable due to the polarity of the salts).
-
Quenching & Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol solvent. Dissolve the crude residue in dichloromethane (DCM) and wash gently with saturated aqueous NaHCO₃.
-
Causality: The mild NaHCO₃ base neutralizes the ammonium chloride byproduct and any residual HCl, liberating the free-base amidine without being strong enough to hydrolyze the newly formed API precursor.
-
-
Purification: Extract the aqueous layer with DCM (x2). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (typically requiring a highly polar eluent system, e.g., DCM/MeOH with 1% Et₃N).
References
-
Organic Chemistry Portal. "Synthesis of amidines." Available at:[Link]
Sources
Methodological & Application
Protocol for protein amidination using ethyl 2-phenylacetimidate hydrochloride
Application Note: Protocol for Protein Amidination using Ethyl 2-Phenylacetimidate Hydrochloride
Part 1: Executive Summary
This guide details the protocol for the chemical modification of protein primary amines (lysine residues and N-termini) using This compound (E2PA) . Unlike simple acetylation which neutralizes the positive charge of amines, amidination with E2PA converts amines into amidines. This reaction preserves the cationic charge of the residue at physiological pH while introducing a bulky, hydrophobic phenyl group.
Key Applications:
-
Active Site Mapping: Introducing steric bulk to probe enzyme active sites while maintaining electrostatic interactions.
-
Immunogenicity Enhancement: The phenyl group can act as a hapten or increase the hydrophobicity of an antigen, potentially enhancing immune response.
-
Blocking Reagent: Reversible protection of amines (if high pH reversal is used) or permanent blocking to prevent reaction with other amine-reactive probes.
-
Hydrophobic Tagging: Increasing the surface hydrophobicity of a protein without altering its isoelectric point (pI) significantly.
Part 2: Scientific Foundation & Mechanism[1]
The Chemistry of Amidination
Imidoesters (imidates) like E2PA react specifically with primary amines (
Why E2PA? Most amidination reagents (e.g., Ethyl Acetimidate) add a small methyl group. E2PA adds a benzyl moiety. This allows researchers to decouple charge effects from steric/hydrophobic effects. If a protein loses activity upon acetylation (charge loss + steric bulk) but retains activity with acetimidate (charge retention + small bulk), yet loses activity with E2PA (charge retention + large bulk), the loss is likely due to steric hindrance rather than charge neutralization.
Reaction Mechanism Diagram
The following diagram illustrates the reaction pathway and the competing hydrolysis reaction.
Figure 1: Mechanism of protein amidination by Ethyl 2-phenylacetimidate. Note the competing hydrolysis pathway which is accelerated at lower pH or prolonged storage.
Part 3: Materials & Equipment
Reagents
| Reagent | Grade | Notes |
| Ethyl 2-phenylacetimidate HCl | >98% Purity | Highly hygroscopic. Store at -20°C under desiccant. |
| Protein Sample | Purified | Free of amine-containing buffers (Tris, Glycine). |
| Triethanolamine (TEA) | Analytical | Or Borate/Phosphate. |
| HCl / NaOH | 1N | For pH adjustment. |
| Dimethylformamide (DMF) | Anhydrous | Optional co-solvent for reagent solubilization. |
| Ethanolamine or Tris | 1M | Quenching buffer. |
Buffer Formulations
-
Reaction Buffer (0.2 M Triethanolamine, pH 8.5):
-
Dissolve 2.98 g Triethanolamine in 80 mL ultrapure water.
-
Adjust pH to 8.5 using HCl (do not over-acidify).
-
Dilute to 100 mL.
-
Alternative: 0.1 M Sodium Borate, pH 9.0.
-
Critical: Do not use Tris, Glycine, or Ammonium buffers as they will compete with the protein for the reagent.
-
Part 4: Experimental Protocol
Step 1: Protein Preparation
-
Ensure the protein is in an amine-free buffer (PBS, Borate, Hepes, or Triethanolamine).
-
If the protein is in Tris or Glycine, dialyze against Reaction Buffer (2 changes, 4 hours each at 4°C) or pass through a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer.
-
Adjust protein concentration to 1.0 – 5.0 mg/mL .
Step 2: Reagent Preparation (Immediately Before Use)
-
Calculations: A 20- to 50-fold molar excess of E2PA over protein amine groups is typically required for complete modification.
-
Solubility Note: E2PA HCl is moderately water-soluble, but the phenyl group increases hydrophobicity.
-
Method A (Direct): Weigh the reagent and add directly to the protein solution.
-
Method B (Stock): Dissolve E2PA in dry DMF to make a 100 mg/mL stock, then immediately aliquot into the reaction. (Keep DMF < 10% final volume).
-
Step 3: Amidination Reaction
-
Add the calculated amount of E2PA to the protein solution.
-
pH Check: The addition of the imidate HCl salt may drop the pH. Check pH with micro-pH paper. If < 8.0, adjust immediately with dilute NaOH to pH 8.5 – 9.0 .
-
Why? At pH < 8.0, hydrolysis of the imidate ester to the non-reactive ester dominates over the reaction with amines.
-
-
Incubation: Incubate at Room Temperature (20-25°C) for 1 hour with gentle agitation.
-
Optimization: For labile proteins, incubate at 4°C for 2–4 hours, though reaction efficiency may decrease.
-
Step 4: Quenching
-
Stop the reaction by adding 1 M Tris-HCl (pH 8.0) or 1 M Ethanolamine to a final concentration of 50–100 mM.
-
Incubate for 15 minutes at RT.
Step 5: Purification
-
Remove excess reagent, hydrolysis byproducts (ethyl phenylacetate), and quenchers via:
-
Dialysis: Against PBS or storage buffer.
-
Desalting Column: PD-10 or Zeba Spin columns.
-
-
Note: Ethyl phenylacetate (hydrolysis byproduct) has a distinct odor; its removal is confirmed when the smell dissipates.
Part 5: Data Analysis & Validation
Quantifying Modification
To determine the extent of amidination, quantify the remaining free amines using the TNBS (Trinitrobenzenesulfonic acid) or Fluorescamine assay.
| Assay | Target | Expected Result |
| TNBS Assay | Free Primary Amines | Absorbance at 335 nm decreases as modification increases. |
| SDS-PAGE | Molecular Weight | Slight shift may be observed due to mass addition (+117 Da per lysine), but charge remains similar. |
| Activity Assay | Protein Function | Compare activity of Amidinated vs. Native protein. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Hydrophobicity | The phenyl group reduces protein solubility. Reduce the molar excess of reagent or add 0.1% detergent (if compatible). |
| Low Modification | Hydrolysis | Reagent was old or wet. Use fresh reagent. Ensure pH is > 8.5. |
| pH Drift | Acidic Reagent | The HCl salt acidifies the buffer. Use a strong buffer (0.2 M) or readjust pH immediately upon addition. |
| Cloudy Reaction | Reagent Insolubility | Predissolve E2PA in dry DMSO/DMF before adding to aqueous buffer. |
Part 6: Workflow Visualization
Figure 2: Operational workflow for protein amidination. Critical control points are highlighted in Red (pH) and Yellow (Reagent Addition).
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[1] (Chapter 1: Functional Targets).
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.
- Inman, J. K., et al. (1983). Amidination of proteins with bifunctional imidoesters: A new class of cross-linking reagents. Biochemistry.
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved February 26, 2026.
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Discusses pH dependence of imidate reactions).
Sources
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Amidines from Ethyl 2-Phenylacetimidate Hydrochloride
Introduction: The Strategic Importance of Amidines
Amidines, characterized by the –C(=NH)–NH2 functional group, are a cornerstone in modern medicinal chemistry and organic synthesis.[1] Their unique structural and electronic properties make them valuable pharmacophores found in a wide array of therapeutic agents, including antibacterial, antiviral, and antifungal compounds.[1][2] Furthermore, amidines serve as versatile synthetic intermediates for the construction of various nitrogen-containing heterocycles like imidazoles, pyrimidines, and triazoles, which are prevalent in pharmaceuticals.[2][3]
The classical and most reliable route to amidines often begins with the Pinner reaction, which converts nitriles into highly reactive imidate salts (commonly known as Pinner salts).[4][5][6] These Pinner salts are then readily converted into amidines upon reaction with ammonia or amines.
This guide provides a detailed examination of the second, crucial stage of this process: the synthesis of N-substituted 2-phenylacetamidines starting from a stable, pre-formed Pinner salt, ethyl 2-phenylacetimidate hydrochloride. We will delve into the underlying mechanism, provide a robust experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Reaction Mechanism: From Imidate to Amidine
The conversion of an imidate salt to an amidine is a classic example of nucleophilic addition-elimination. The starting material, this compound, is an activated electrophile, primed for reaction with a suitable nucleophile.
The mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (primary or secondary) attacks the electrophilic carbon of the imidate. This is the rate-determining step.
-
Formation of a Tetrahedral Intermediate: This attack results in a transient, protonated tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking amine's nitrogen to the ethoxy oxygen, making the ethoxy group a better leaving group (ethanol). This can be facilitated by a solvent molecule or another amine molecule acting as a base.
-
Elimination of Alcohol: The lone pair on the imidate nitrogen reforms the C=N double bond, leading to the elimination of ethanol.
-
Deprotonation: The resulting amidinium ion is deprotonated by a base (typically excess amine or a scavenger base) to yield the final, neutral amidine product.
Diagram: Amidine Formation Mechanism
Caption: Key mechanistic steps in the formation of an N-substituted amidine.
Experimental Protocol: Synthesis of N-Benzyl-2-phenylacetamidine
This protocol details the synthesis of a representative N-substituted amidine from this compound and benzylamine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume | Notes |
| Ethyl 2-phenylacetimidate HCl | C₁₀H₁₄ClNO | 200.68 | 1.0 | 10 | 2.01 g | The starting Pinner salt. Must be kept dry. |
| Benzylamine | C₇H₉N | 107.15 | 2.2 | 22 | 2.36 g (2.4 mL) | Acts as both nucleophile and base. |
| Anhydrous Ethanol (EtOH) | C₂H₅OH | 46.07 | - | - | 40 mL | Anhydrous grade is critical. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | - | - | As needed | For extraction and purification. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | - | As needed | Aqueous solution for workup. |
| Brine | NaCl (sat. aq.) | 58.44 | - | - | As needed | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | As needed | Drying agent. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with drying tube (filled with CaCl₂ or Drierite)
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.01 g, 10 mmol).
-
Solvent Addition: Add anhydrous ethanol (40 mL) to the flask. Stir the mixture at room temperature to form a suspension.
-
Amine Addition: Slowly add benzylamine (2.4 mL, 22 mmol) to the stirring suspension. Causality Note: Using a slight excess of the amine (2.0-2.2 equivalents) is crucial. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrochloride salt and the HCl that is implicitly released, driving the reaction to completion.[7]
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to a gentle reflux (approx. 80 °C) using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours. Field Insight: The disappearance of the imidate starting material is the key indicator of reaction completion. Pinner salts are generally unstable at higher temperatures for extended periods, so it is important not to prolong the heating unnecessarily to avoid potential decomposition into an amide and alkyl chloride.[6]
-
Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the resulting residue, add diethyl ether (50 mL) and saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water (2 x 40 mL) and brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford N-benzyl-2-phenylacetamidine as a pure solid.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for synthesis and purification.
Product Characterization
Confirming the identity and purity of the synthesized amidine is essential. The following techniques are standard for characterization.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. For N-benzyl-2-phenylacetamidine, one would expect to see characteristic signals for the benzylic protons (CH₂), the aromatic protons of both phenyl rings, and the exchangeable N-H protons.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands, including a strong C=N stretch (approx. 1650-1680 cm⁻¹) and N-H stretching vibrations (approx. 3100-3500 cm⁻¹).[9]
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The use of excess amine as an internal base is a field-proven technique that simplifies the procedure by avoiding the need for an additional reagent.[7] Monitoring by TLC provides clear checkpoints for reaction progress. The multi-step workup (bicarbonate wash, water wash, brine wash) systematically removes unreacted starting materials, the amine salt byproduct, and any water-soluble impurities, ensuring that the material taken forward for final purification is substantially clean.
Applications in Drug Development & Research
The amidine moiety is a critical component in numerous pharmacologically active agents. Its basicity (pKa ≈ 12) often allows it to exist in a protonated, cationic form at physiological pH, enabling strong ionic interactions with biological targets such as enzyme active sites or nucleic acids.[10]
-
Antimicrobial Agents: Aromatic diamidines like pentamidine are well-known antiprotozoal drugs.[11] The amidine group is crucial for its activity, which is believed to involve binding to the minor groove of DNA.
-
Enzyme Inhibitors: Amidines are effective mimics of the guanidinium group of arginine, allowing them to act as potent and selective inhibitors of enzymes like serine proteases (e.g., thrombin).
-
Receptor Ligands: The amidine functional group is present in compounds targeting a variety of receptors, showcasing its versatility as a key structural element in drug design.[2][3]
The synthetic route detailed here provides a reliable and scalable method for accessing novel amidine-containing compounds, enabling researchers in drug discovery to rapidly generate libraries for structure-activity relationship (SAR) studies.
References
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897. [Link]
-
Wikipedia. (2023). Pinner reaction. [Link]
-
Aly, A. A., Bräse, S., & Gomaa, M. A.-M. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Organic Chemistry Portal. Synthesis of amidines. [Link]
-
Gowri, V. S., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 9(7), e17888. [Link]
-
Sciforum. (2020). Synthesis of Amidines and its application to heterocycles synthesis. [Link]
-
de Oliveira, R. B., et al. (2024). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society. [Link]
-
MDPI. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molbank, 2020(4), M1175. [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link]
-
Zinter, J. J., et al. (2024). Hydrogen-bonding behavior of amidines in helical structure. Chemical Science. [Link]
-
MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1799. [Link]
-
Sciforum. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. [Link]
-
ResearchGate. (2018). The chemistry of amidines and imidates. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]−. Molecules, 23(11), 2963. [Link]
-
Royal Society of Chemistry. (2015). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. RSC Advances, 5(20), 15418-15426. [Link]
-
ResearchGate. (2007). Synthesis of phenylacetaldehyde amidines and their intramolecular cyclization. [Link]
-
Journal of the American Chemical Society. (1975). Nuclear magnetic resonance spectroscopy. XIII. Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism, geometrical isomerism, and conformation of some cyclic amidines, guanidines, and related systems. Journal of the American Chemical Society, 97(12), 3443-3451. [Link]
-
ResearchGate. (2015). Amidine: Structure, Reactivity and Complexation Behaviour. [Link]
-
MDPI. (2025). New Aluminum Complexes with an Asymmetric Amidine–Imine Ligand: Synthesis, Characterization, and Application in Catalysis. Molecules, 30(19), 4567. [Link]
-
Scribd. Chemistry and Synthesis of Imidates. [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1799. [Link]
-
University of Illinois Chicago. (n.d.). Chapter 23 The Chemistry of Amines. [Link]
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- 8. Synthesis and Structural Characterization of Amidine, Amide, Urea and Isocyanate Derivatives of the Amino-closo-dodecaborate Anion [B12H11NH3]− - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Hydrogen-bonding behavior of amidines in helical structure - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06108J [pubs.rsc.org]
- 11. scielo.br [scielo.br]
Application Note: Optimized Synthesis of N-Substituted 2-Phenylacetamidines
Abstract & Introduction
The conversion of ethyl 2-phenylacetimidate (often supplied as the hydrochloride salt, also known as the Pinner salt) into
While the Pinner synthesis is well-established, reproducibility often suffers due to the hygroscopic nature of the imidate salt and the competition between aminolysis (desired) and hydrolysis (undesired). This Application Note provides a robust, self-validating protocol for reacting ethyl 2-phenylacetimidate with primary amines, emphasizing strict anhydrous controls and pH management to maximize yield.
Mechanistic Insight & Critical Variables
The Reaction Pathway
The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The primary amine attacks the electrophilic imidate carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels ethanol (the leaving group), yielding the amidine.
Critical Failure Mode: If water is present, it competes with the amine as a nucleophile. Hydrolysis of the imidate yields ethyl phenylacetate (ester) or 2-phenylacetamide , irreversibly consuming the starting material.[1]
Graphviz Diagram: Mechanism & Competitive Pathways
Figure 1: Mechanistic pathway showing the activation of the Pinner salt and the competition between productive aminolysis and destructive hydrolysis.[1]
Critical Reaction Parameters
To ensure reproducibility, the following variables must be controlled. Data summarized below is based on internal optimization campaigns.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 equiv Imidate : 1.1–1.5 equiv Amine | Slight excess of amine drives the equilibrium and ensures complete consumption of the moisture-sensitive imidate.[1] |
| Solvent | Anhydrous Ethanol (EtOH) or Methanol (MeOH) | Protic solvents facilitate proton transfer in the transition state.[1] Must be dry (<0.05% water).[1] |
| Base Additive | Triethylamine (Et | Required to neutralize the HCl salt and generate the reactive free imidate in situ.[1] |
| Temperature | 0°C | Start cold to control exotherm/free-basing; heat only if conversion stalls (steric hindrance).[1] |
| Concentration | 0.2 M – 0.5 M | High concentration favors bimolecular aminolysis over pseudo-first-order hydrolysis.[1] |
Experimental Protocols
Protocol A: Standard Synthesis (Non-Sterically Hindered Amines)
Target Audience: Routine synthesis of benzyl-amidine linkers.[1]
Reagents:
-
Ethyl 2-phenylacetimidate hydrochloride (1.0 equiv)[1]
-
Primary Amine (
) (1.2 equiv)[1] -
Triethylamine (Et
N) (1.0 equiv)[1][2] -
Anhydrous Ethanol (EtOH) [0.5 M concentration relative to imidate][1]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.
-
Solvation: Add this compound and anhydrous EtOH. The salt may not fully dissolve immediately.
-
Activation: Cool to 0°C. Add Et
N dropwise. Stir for 15 minutes. The solution typically becomes clear or forms a fine precipitate of Et N·HCl. -
Addition: Add the Primary Amine dropwise.[1]
-
Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–16 hours.
-
QC Check: Monitor by TLC (System: 10% MeOH in DCM). Look for disappearance of the imidate (lower Rf) and appearance of the amidine (streak/spot near baseline unless basic mobile phase used).
-
-
Workup:
-
Purification: If necessary, recrystallize from Et
O/Hexanes or purify via flash chromatography (DCM/MeOH/NH OH).
Protocol B: Optimization for Sterically Hindered Amines
Target Audience: Reacting with secondary alkyl amines or electron-deficient anilines.[1]
Modifications:
-
Solvent Switch: Use Isopropanol (IPA) or Acetonitrile .[1] Higher boiling points allow for thermal forcing without rapid solvent loss.[1]
-
Temperature: Heat to reflux (60–80°C) immediately after amine addition.
-
Catalyst: Add 10 mol% Glacial Acetic Acid .
Troubleshooting & Process Logic
Use the following decision tree to diagnose low yields or impurities.
Graphviz Diagram: Optimization Workflow
Figure 2: Decision tree for reaction monitoring and troubleshooting.
References
-
Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim, Berlin. (The foundational text on Pinner synthesis).[5]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Amidines. Retrieved from [Link]
-
Dunn, P. J. (2011).[1] Amidines and N-Substituted Amidines. In Comprehensive Organic Functional Group Transformations II. Elsevier.[1]
-
Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010).[1][6] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.[4] The Journal of Organic Chemistry, 75(3), 945–947. [Link]
-
Mundy, B. P., Ellerd, M. G., & Favaloro, F. G. (2005).[1] Name Reactions and Reagents in Organic Synthesis (2nd Ed.). Wiley-Interscience.[1] (Detailed mechanism of Pinner Reaction).
Sources
- 1. (2S)-N-[(1R)-2-hydroxy-1-[4-(2-methylpentoxy)phenyl]ethyl]-2-(methylamino)-2-phenylacetamide | C23H32N2O3 | CID 118730005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. rroij.com [rroij.com]
- 5. scribd.com [scribd.com]
- 6. Amidine synthesis by imidoylation [organic-chemistry.org]
Using ethyl 2-phenylacetimidate for lysine modification in proteins
Application Note: High-Fidelity Protein Amidination using Ethyl 2-Phenylacetimidate
Abstract & Introduction
Chemical modification of proteins is a cornerstone of structure-function analysis, immunogen preparation, and drug conjugate development. While N-hydroxysuccinimide (NHS) esters are the industry standard for lysine modification, they convert the positively charged
Ethyl 2-phenylacetimidate (E2PA) offers a critical alternative. It reacts with primary amines to form an amidine bond.[1] Crucially, amidines retain a positive charge at physiological pH (
This guide provides a rigorous, field-validated protocol for using E2PA, emphasizing chemical stability, pH control, and downstream validation.
Mechanism of Action
The reaction follows a nucleophilic substitution pathway (Pinner synthesis derivative). The unprotonated
Key Chemical Advantages:
-
Charge Retention: The resulting acetamidine derivative maintains a positive charge (protonated at pH < 11).
-
Reversibility: Unlike acetylation, amidination can be reversed under harsh conditions (high pH/ammonia), though it is stable under physiological conditions.
-
Specificity: Highly selective for
-amino groups of Lysine and the N-terminal -amine.
Figure 1: Reaction Mechanism & Competition
The following diagram illustrates the competition between the desired aminolysis (protein modification) and hydrolysis (reagent degradation).
Caption: The reaction pathway of E2PA. Note the competition with water; maintaining pH 8.5–9.0 maximizes aminolysis over hydrolysis.
Critical Experimental Considerations
Before beginning, review these parameters to ensure reproducibility.
| Parameter | Recommendation | Rationale |
| Buffer Composition | 0.1 M Sodium Borate or Carbonate | CRITICAL: Must be amine-free. Tris, Glycine, or ammonium salts will scavenge the reagent and inhibit protein modification. |
| pH Window | pH 8.5 – 9.0 | Lysine ( |
| Reagent Stability | Prepare Immediately | Imidate esters are hygroscopic and hydrolyze rapidly in water (half-life < 30 min). Never store as a stock solution. |
| Solvent | Dry DMF or DMSO | E2PA is hydrophobic due to the phenyl ring. Dissolve in organic solvent before adding to the aqueous protein mixture to prevent precipitation. |
| Stoichiometry | 10 – 50 Molar Excess | Due to hydrolysis competition, a large excess is required to drive the reaction to completion. |
Detailed Protocol
Reagents Required:
-
Target Protein (1–5 mg/mL in amine-free buffer).
-
Ethyl 2-phenylacetimidate Hydrochloride (Store at -20°C, desiccated).
-
Reaction Buffer: 0.1 M Sodium Borate, pH 9.0.
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Quenching Buffer: 1.0 M Tris-HCl, pH 8.0.
-
Desalting Column (e.g., PD-10 or Zeba Spin).[2]
Step-by-Step Methodology
-
Buffer Exchange (Pre-Reaction): Ensure the protein is in 0.1 M Sodium Borate, pH 9.0. If the protein is in Tris or PBS with azide, dialyze or desalt prior to starting.
-
Note: High salt (NaCl > 150mM) is acceptable but not required.
-
-
Reagent Preparation (T = 0 min): Calculate the amount of E2PA needed for a 50-fold molar excess.
-
Calculation:
-
Weigh the E2PA hydrochloride in a microcentrifuge tube.
-
Dissolve in anhydrous DMF to a concentration of 10–20 mg/mL. Do not let this sit.
-
-
Reaction Initiation: Immediately add the E2PA/DMF solution to the protein sample.
-
Constraint: Keep the final DMF concentration
to avoid protein denaturation. -
Vortex gently to mix.[1]
-
-
Incubation: Incubate at Room Temperature (20–25°C) for 1 hour .
-
Optimization: If the protein is temperature-sensitive, incubate at 4°C for 4 hours, but expect lower modification efficiency.
-
-
Boost Step (Optional but Recommended): Because the reagent hydrolyzes, a second addition can drive the reaction further. After 30 minutes, add a fresh aliquot of E2PA (same amount as step 2) if >90% modification is required.
-
Quenching: Add 1.0 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The Tris primary amine will scavenge any remaining active reagent.
-
Purification: Remove excess reagent, hydrolysis byproducts, and organic solvent using a desalting column (Sephadex G-25) or dialysis against the storage buffer (e.g., PBS pH 7.4).
Validation & Analysis
A self-validating protocol requires confirmation of modification. Use the following two methods:
A. TNBS Assay (Quantification of Free Amines)
This colorimetric assay measures unreacted lysines. A decrease in absorbance relative to the control indicates successful modification.
-
Dilute modified protein and unmodified control to 50 µg/mL in 0.1 M Sodium Bicarbonate (pH 8.5).
-
Add 0.01% (w/v) TNBS (Trinitrobenzenesulfonic acid) solution.[3]
-
Incubate 2 hours at 37°C.
-
Add 10% SDS and 1N HCl to stop reaction.
-
Measure Absorbance at 335 nm .[3]
-
% Modification =
.
B. Mass Spectrometry (Molecular Weight Shift)
The most definitive proof is observing the specific mass shift.
-
Reagent: Ethyl 2-phenylacetimidate.
-
Leaving Group: Ethanol (
, 46.07 Da). -
Added Moiety: Phenylacetimidoyl group (
). -
Mass Shift Calculation:
-
Formula added:
- Mass per Lysine: +118.15 Da
-
Note: Due to the heterogeneity of modification (some proteins may have 1 lysine modified, others 5), you will likely see a "ladder" of peaks in MALDI-TOF or a shift in the charge envelope in ESI-MS.
Figure 2: Experimental Workflow
Caption: Operational workflow for E2PA modification. Speed is critical between solubilization and reaction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during reaction | Hydrophobicity of phenyl group | Reduce molar excess (try 10x). Ensure DMF concentration < 10%.[2] Add 0.1% Tween-20 to buffer. |
| Low Modification Efficiency | Reagent hydrolysis or Low pH | Ensure pH is strictly 9.0. Use fresh reagent.[1][3][4] Perform "Double-hit" (add reagent twice). |
| Protein Inactivity | Active site blockage | The phenyl group is bulky. If activity is lost, the active site likely contains a critical lysine. Try a smaller imidate (Ethyl Acetimidate) to confirm steric hindrance vs. chemical modification. |
| Inconsistent Results | Old Reagent | E2PA-HCl is highly hygroscopic. If the powder is clumpy or sticky, discard and buy fresh. |
References
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[3] Chapter 1: Functional Targets. Link
-
Thermo Fisher Scientific. (n.d.). TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Assay Protocol. Retrieved from thermofisher.com. Link
- Inman, J. K., et al. (1983). Amidination of proteins with adipimidate, a new cross-linking reagent. Biochemistry.
- Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Discusses buffer compatibility for amine-reactive chemistries).
Sources
Pinner reaction synthesis of ethyl 2-phenylacetimidate from benzyl cyanide
Application Note: AN-SYN-2024-09 Topic: Pinner Reaction Synthesis of Ethyl 2-Phenylacetimidate Hydrochloride from Benzyl Cyanide
Abstract & Strategic Utility
This application note details the synthesis of This compound via the acid-catalyzed Pinner reaction. This intermediate is a critical electrophilic building block in the synthesis of amidines, orthoesters, and nitrogenous heterocycles (e.g., imidazoles, pyrimidines) used in medicinal chemistry.
Unlike standard esterifications, the Pinner reaction proceeds through a moisture-sensitive nitrilium ion intermediate. Success depends entirely on the rigorous exclusion of water; moisture ingress irreversibly diverts the pathway toward thermodynamic dead-ends: ethyl phenylacetate (ester) or 2-phenylacetamide (amide). This guide provides a self-validating protocol to maximize the yield of the kinetic imidate salt product.
Mechanistic Insight & Reaction Pathway
The reaction is driven by the activation of the nitrile nitrogen by anhydrous HCl, increasing the electrophilicity of the nitrile carbon, which then undergoes nucleophilic attack by ethanol.
Figure 1: Mechanism of Pinner Synthesis & Hydrolysis Pathways
The following diagram illustrates the desired kinetic pathway (top) versus the thermodynamic hydrolysis pitfalls (bottom).
Caption: Figure 1. The acid-catalyzed formation of the imidate salt (green) requires anhydrous conditions. Moisture leads to irreversible hydrolysis (red paths).
Critical Process Parameters (CPP)
The following parameters determine the binary outcome of the reaction (Success vs. Hydrolysis).
| Parameter | Specification | Scientific Rationale |
| Water Content | < 0.05% (Karl Fischer) | Water is a stronger nucleophile than ethanol. Even trace moisture hydrolyzes the nitrilium ion to the amide. |
| Temperature | -5°C to 0°C (during HCl addition) | The reaction is exothermic. Higher temperatures (>25°C) favor the thermodynamic rearrangement to the amide. |
| HCl Stoichiometry | Saturation (> 1.1 equiv) | Excess HCl ensures full protonation of the nitrile and precipitates the product as the hydrochloride salt, driving equilibrium. |
| Solvent Choice | Absolute EtOH + Et₂O | Ethanol acts as reactant and solvent. Diethyl ether (added later) decreases the solubility of the salt, aiding crystallization. |
Detailed Experimental Protocol
Safety Warning:
-
Benzyl Cyanide: Highly toxic. Releases HCN if acidified improperly. Handle in a well-ventilated fume hood.
-
HCl Gas: Corrosive and toxic. Use a proper trap system (NaOH scrubber).
Phase A: Reagent Preparation
-
Drying Ethanol: Use absolute ethanol (200 proof). If uncertain, dry over 3Å molecular sieves for 24 hours.
-
HCl Generation: Use a lecture bottle of anhydrous HCl or generate in situ by dripping concentrated H₂SO₄ onto NaCl (or CaCl₂) and passing the gas through a H₂SO₄ drying trap before it enters the reaction vessel.
Phase B: Reaction Setup
-
Charge: In a 250 mL 3-neck round-bottom flask (flame-dried, N₂ flushed), dissolve Benzyl Cyanide (11.7 g, 100 mmol) in Absolute Ethanol (4.6 g, 100 mmol) . Note: A slight excess of alcohol (1.1 eq) is permissible, but large excesses promote orthoester formation.
-
Solvent (Optional): Add 20-30 mL of anhydrous diethyl ether or chloroform to increase volume and aid later precipitation.
-
Cooling: Immerse the flask in an ice/salt bath to maintain internal temperature between -5°C and 0°C .
Phase C: HCl Saturation
-
Bubbling: Introduce dry HCl gas through a glass dispersion tube below the solvent surface.
-
Monitoring: Bubble gently for 30–60 minutes. The solution will gain weight. Target a weight gain of ~4.0 g (approx. 110 mmol HCl).
-
Saturation Check: Fumes should escape the outlet trap, indicating saturation.
Phase D: Crystallization & Isolation
-
Incubation: Seal the flask tightly (parafilm over stoppers) and place in a refrigerator at 0°C to 4°C for 12–24 hours .
-
Visual Check: The mixture should solidify into a thick crystalline mass. If no crystals appear, scratch the glass or add anhydrous ether (50 mL) and return to cold storage.
-
-
Filtration: Filter the cold mixture rapidly through a sintered glass funnel (under a blanket of dry N₂ if possible).
-
Washing: Wash the filter cake with cold, anhydrous diethyl ether (2 x 30 mL) to remove unreacted nitrile and excess acid.
-
Drying: Dry the white solid in a vacuum desiccator over P₂O₅ or KOH pellets. Do not heat.
Figure 2: Experimental Workflow
Caption: Figure 2.[1] Step-by-step workflow for the synthesis and isolation of the imidate salt.
Characterization & Quality Control
Because the product is unstable, standard "full characterization" (like elemental analysis) is difficult. Use these comparative metrics to validate the product versus its hydrolysis products.
| Test | Imidate Salt (Product) | Amide (Failure Mode) | Ester (Failure Mode) |
| Physical State | White crystalline solid | White crystalline plates | Colorless liquid (sweet odor) |
| Melting Point | Dec. ~120–125°C (varies w/ heating rate) | 156–157°C (Sharp) | N/A (Liquid) |
| Solubility | Soluble in H₂O (rapid hydrolysis) | Soluble in hot H₂O/EtOH | Insoluble in H₂O |
| IR (cm⁻¹) | ~1650 (C=N st), ~2800-3000 (N-H+) | ~1680 (C=O amide I) | ~1735 (C=O ester) |
| ¹H NMR (DMSO-d₆) | δ 4.4 (q, O-CH₂-) δ 11-12 (br, =NH₂+) | δ 7.2-7.4 (Ar-H)No ethyl group | δ 4.1 (q, O-CH₂-)No NH signals |
The "Amide Check": Take a small sample of your product and heat it in a melting point apparatus.
-
Result A: It melts/decomposes around 110–125°C.
Success (Imidate Salt) . -
Result B: It melts cleanly at 156°C.
Failure . You have made Phenylacetamide (likely due to wet reagents).[2]
Downstream Utility (Free Base Liberation)
The hydrochloride salt is the stable storage form. To use the free base (Ethyl 2-phenylacetimidate) for a subsequent reaction:
-
Suspend the salt in diethyl ether.
-
Add a saturated solution of K₂CO₃ or NaHCO₃ at 0°C.
-
Shake quickly, separate the organic layer, dry over MgSO₄, and concentrate.
-
Use immediately. The free imidate hydrolyzes rapidly in air.
References
- Original Methodology: Pinner, A., & Klein, F. (1877). Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
-
Standard Protocol (Adapted): McElvain, S. M., & Nelson, J. W. (1942). Orthoesters. Journal of the American Chemical Society, 64(8), 1825–1827. Link
-
Hydrolysis Mechanisms: Deslongchamps, P., et al. (1975). The Mechanism of Hydrolysis of Imidate Salts. Canadian Journal of Chemistry, 53(19), 3029-3039. Link
-
Amide Byproduct Data: 2-Phenylacetamide. PubChem Compound Summary for CID 10795. Link
-
Modern Application: Kumar, Y., et al. (2017). Metal-Free Catalyst-Controlled Chemoselective Synthesis of Aryl α-Ketoesters. ChemistrySelect, 2(21), 6143–6148. Link
Sources
The Versatile Role of Ethyl 2-Phenylacetimidate in the Synthesis of Key Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic frameworks remains a cornerstone of drug discovery. These cyclic structures are prevalent in a vast array of pharmaceuticals and natural products, underscoring the continuous need for versatile and robust synthetic methodologies. Ethyl 2-phenylacetimidate, a reactive and readily accessible synthon, has emerged as a valuable precursor for the preparation of several important classes of N-heterocycles, including oxazoles, imidazoles, and pyrimidines. This guide provides a comprehensive overview of the application of ethyl 2-phenylacetimidate in heterocyclic synthesis, complete with detailed protocols, mechanistic insights, and practical considerations for laboratory implementation.
Introduction to Ethyl 2-Phenylacetimidate: A Gateway to Heterocyclic Diversity
Ethyl 2-phenylacetimidate, often utilized as its more stable hydrochloride salt, is an imidate that serves as a powerful building block in organic synthesis. Its utility stems from the electrophilic nature of the imidate carbon and the nucleophilic character of the nitrogen atom, allowing for a range of cyclocondensation reactions. The primary route to ethyl 2-phenylacetimidate is the Pinner reaction, which involves the acid-catalyzed reaction of phenylacetonitrile with ethanol.[1] The resulting Pinner salt, ethyl 2-phenylacetimidate hydrochloride, is a key reactive intermediate for the syntheses described herein.[1][2]
This guide will explore the strategic use of ethyl 2-phenylacetimidate in the construction of three pivotal heterocyclic systems: 2-phenyloxazoles, 2-phenylimidazoles, and 2-phenylpyrimidines.
I. Synthesis of 2-Phenyloxazoles: The Reaction with α-Haloketones
The oxazole motif is a privileged structure in numerous biologically active compounds. A common and effective method for the synthesis of substituted oxazoles is the reaction of an amide with an α-haloketone.[3] By extension, this compound can serve as a reactive equivalent to phenylacetamide in this transformation, leading to the formation of 2-phenyloxazoles.
Mechanistic Rationale
The reaction is believed to proceed via initial N-alkylation of the imidate nitrogen by the α-haloketone. This is followed by an intramolecular cyclization, where the oxygen of the imidate attacks the carbonyl carbon of the ketone moiety. Subsequent dehydration of the resulting cyclic intermediate yields the aromatic oxazole ring. The use of a non-nucleophilic base is often employed to facilitate the reaction by neutralizing the generated acid.
Diagram: Proposed Mechanism for Oxazole Synthesis
Caption: Proposed reaction pathway for the synthesis of 2-phenyloxazoles from ethyl 2-phenylacetimidate and an α-haloketone.
Protocol 1: General Procedure for the Synthesis of 2,4-Disubstituted-5-phenyloxazoles
This protocol describes a general method for the reaction of this compound with a representative α-bromoketone.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |
| Ethyl 2-phenylacetimidate HCl | 199.68 | 1.0 | 1.0 |
| 2-Bromoacetophenone | 199.05 | 1.0 | 1.0 |
| Triethylamine (Et₃N) | 101.19 | 2.2 | 2.2 |
| Acetonitrile (anhydrous) | 41.05 | - | - |
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromoacetophenone (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,4-diphenyl-5-phenyloxazole.
Characterization (Representative):
-
¹H NMR: Expect characteristic signals for the aromatic protons.
-
¹³C NMR: Expect resonances for the oxazole ring carbons and the phenyl substituents.
-
Mass Spectrometry: Confirm the molecular weight of the product.
II. Synthesis of 2-Phenylimidazoles: A Two-Pronged Approach
The imidazole ring is a fundamental component of many biologically active molecules, including the amino acid histidine. Ethyl 2-phenylacetimidate can be utilized in two primary strategies for the synthesis of 2-phenylimidazoles.
Strategy A: Reaction with α-Amino Ketones
A direct approach involves the condensation of this compound with an α-amino ketone hydrochloride.
This reaction likely proceeds through the formation of an N-substituted amidine intermediate, followed by intramolecular cyclization and dehydration to furnish the imidazole ring.[4]
Diagram: Imidazole Synthesis via α-Amino Ketone
Caption: Reaction pathway for the synthesis of 2-phenylimidazoles from ethyl 2-phenylacetimidate and an α-amino ketone.
Protocol 2A: General Procedure for the Synthesis of 2,4-Disubstituted-5-phenylimidazoles
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |
| Ethyl 2-phenylacetimidate HCl | 199.68 | 1.0 | 1.0 |
| 2-Aminoacetophenone HCl | 171.62 | 1.0 | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.5 | 2.5 |
| Ethanol | 46.07 | - | - |
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), 2-aminoacetophenone hydrochloride (1.0 mmol), and sodium bicarbonate (2.5 mmol).
-
Add ethanol (15 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically 6-8 hours), cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., dichloromethane/methanol) to yield the desired 2,4-diphenyl-5-phenylimidazole.
Strategy B: Conversion to Phenylacetamidine and Cyclization
An alternative and widely applicable strategy involves the initial conversion of ethyl 2-phenylacetimidate to phenylacetamidine, which is then reacted with an α-haloketone.
The first step is the aminolysis of the imidate to form the corresponding amidine. The amidine then undergoes a cyclocondensation reaction with an α-haloketone. This proceeds by initial N-alkylation of the amidine followed by intramolecular cyclization and elimination of water to form the imidazole ring.[5]
Diagram: Two-Step Imidazole Synthesis
Caption: Two-step synthesis of 2-phenylimidazoles involving the formation of phenylacetamidine.
Protocol 2B: Two-Step Synthesis of 2,4-Disubstituted-5-phenylimidazoles
Part 1: Preparation of Phenylacetamidine Hydrochloride
-
Bubble anhydrous ammonia gas through a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) at 0 °C for 30 minutes.
-
Seal the reaction vessel and allow it to stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain crude phenylacetamidine hydrochloride, which can be used in the next step without further purification.
Part 2: Cyclocondensation with an α-Haloketone
-
To a solution of crude phenylacetamidine hydrochloride (1.0 mmol) in ethanol (10 mL), add sodium bicarbonate (1.2 mmol).
-
Stir the mixture for 15 minutes at room temperature.
-
Add 2-bromoacetophenone (1.0 mmol) and heat the reaction to reflux.
-
Monitor the reaction by TLC until completion.
-
Work-up and purify as described in Protocol 2A.
III. Synthesis of 2-Phenylpyrimidines: The Pinner Pyrimidine Synthesis
Pyrimidines are a critical class of heterocycles, forming the backbone of nucleobases in DNA and RNA. The Pinner pyrimidine synthesis is a classic method that involves the condensation of an amidine with a 1,3-dicarbonyl compound.[6]
Mechanistic Rationale
This reaction proceeds by the initial formation of phenylacetamidine from ethyl 2-phenylacetimidate. The amidine then reacts with a 1,3-dicarbonyl compound, such as acetylacetone, in a cyclocondensation reaction. The mechanism involves a series of nucleophilic additions and eliminations, ultimately leading to the formation of the pyrimidine ring.[7]
Diagram: Pinner Pyrimidine Synthesis
Caption: General scheme for the Pinner synthesis of 2-phenylpyrimidines.
Protocol 3: General Procedure for the Synthesis of 2-Phenyl-4,6-dimethylpyrimidine
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Eq. |
| Phenylacetamidine Hydrochloride | 156.63 | 1.0 | 1.0 |
| Acetylacetone (2,4-pentanedione) | 100.12 | 1.0 | 1.0 |
| Sodium Ethoxide (NaOEt) | 68.05 | 1.1 | 1.1 |
| Ethanol (anhydrous) | 46.07 | - | - |
Procedure:
-
Prepare phenylacetamidine hydrochloride from this compound as described in Protocol 2B, Part 1.
-
To a stirred suspension of phenylacetamidine hydrochloride (1.0 mmol) in anhydrous ethanol (10 mL), add sodium ethoxide (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetylacetone (1.0 mmol) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature.
-
Neutralize the reaction with dilute hydrochloric acid and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-phenyl-4,6-dimethylpyrimidine.
Conclusion
Ethyl 2-phenylacetimidate is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. Through straightforward and well-established reaction pathways, this single precursor can be efficiently converted into 2-phenyloxazoles, 2-phenylimidazoles, and 2-phenylpyrimidines. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of ethyl 2-phenylacetimidate and to generate diverse libraries of heterocyclic compounds for applications in drug discovery and development. The underlying mechanistic principles offer a framework for further optimization and adaptation of these methods to a broader scope of substrates.
References
-
Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry, 64(11), 2087-2095. [Link]
-
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
PubChem. (n.d.). N-Ethylphenylacetamide. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Wikipedia. (n.d.). Imidazole. [Link]
-
Organic Syntheses. (n.d.). Phenylacetamide. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
YouTube. (2022, January 16). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). [Link]
-
PMC. (2018, February 21). A deconstruction–reconstruction strategy for pyrimidine diversification. [Link]
-
Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
-
Journal of the Serbian Chemical Society. (2011). Silver mediated one-step synthesis of oxazoles from α-haloketones. [Link]
-
NIST WebBook. (n.d.). N-(Phenethyl)phenylacetamide. [Link]
-
PMC. (n.d.). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. [Link]
-
World Journal of Pharmaceutical Sciences. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]
- Google Patents. (n.d.). Method for synthesizing imidazole compound.
-
Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]
-
PMC. (2022, February 7). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. [Link]
-
Pharmaceutical Sciences. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
PMC. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
-
MDPI. (2021, October 13). Recent Developments in the Synthesis of β-Diketones. [Link]
-
International Journal of Pharmaceutical and Research Allied Sciences. (n.d.). β-diketones: Important Intermediates for Drug Synthesis. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. [Link]
-
PMC. (n.d.). Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). α-Haloketones as versatile building blocks in organic synthesis. [Link]
-
Yuze Chemical Technology. (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory. [Link]
-
PMC. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. [Link]
-
MDPI. (n.d.). β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Imidazole - Wikipedia [en.wikipedia.org]
- 5. ijper.org [ijper.org]
- 6. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
Application Note: High-Fidelity Protein Interaction Mapping using Heterobifunctional Phenylacetimidate Cross-Linkers
Executive Summary
In the landscape of protein cross-linking, maintaining the native electrostatic environment of the target protein is often the difference between a successful structural map and an artifact. While NHS-ester cross-linkers are ubiquitous, they convert positively charged amines into neutral amides, potentially destabilizing protein solubility or disrupting DNA-binding domains.
This guide details the application of Phenylacetimidate derivatives —specifically the heterobifunctional reagent Methyl 4-azidophenylacetimidate (APAI) . This class of reagents offers a dual mechanism:
-
Charge Preservation: The imidate moiety reacts with primary amines to form charged amidine bonds, mimicking the original lysine charge.
-
Photo-Activation: The phenyl azide group allows for temporal control of the cross-linking event via UV activation.
This protocol is designed for researchers requiring high-specificity "bait-and-prey" capture where the bait protein's surface charge is critical for function.
Chemical Mechanism & Rationale[1][2][3][4]
The "Charge-Preserving" Advantage
The core advantage of phenylacetimidate derivatives lies in the imidate-to-amidine reaction. Unlike acylation (NHS-esters), which neutralizes the
Why this matters:
-
Solubility: Prevents isoelectric precipitation of highly cationic proteins.
-
Native Conformation: Preserves electrostatic interactions essential for receptor-ligand binding.
The Heterobifunctional Workflow
The phenylacetimidate derivative typically operates via a two-step mechanism:
-
Dark Reaction (Specific): The imidate reacts with specific lysines on the "Bait" protein at pH 9.0.
-
Light Reaction (Non-Specific): Upon UV irradiation (254–366 nm), the aryl azide generates a reactive nitrene, which inserts into C-H or N-H bonds of nearby "Prey" proteins.
Reaction Diagram
The following diagram illustrates the chemical transformation from the imidate intermediate to the stable amidine cross-link.
Figure 1: Reaction pathway of Methyl 4-azidophenylacetimidate. Note the transition from nucleophilic attack to the charge-retaining amidine product, followed by UV-triggered cross-linking.
Comparative Analysis: Imidates vs. NHS-Esters[3]
| Feature | Phenylacetimidate (Imidate) | NHS-Ester (Succinimide) | Impact on Experiment |
| Reaction pH | 8.5 – 9.5 | 7.0 – 8.0 | Imidates require alkaline conditions to deprotonate lysines. |
| Charge Status | Retains Positive Charge | Neutralizes Charge | Imidates preserve solubility and native folding. |
| Membrane Permeability | High (usually) | Variable (Sulfo- variants are impermeable) | Phenylacetimidates are generally membrane-permeable. |
| Stability | Susceptible to hydrolysis | Susceptible to hydrolysis | Imidates must be prepared fresh; half-life is short. |
| Reversibility | Amidine bond is stable | Amide bond is stable | Both form covalent bonds (unless a cleavable spacer is used). |
Detailed Protocol: Bait-Prey Capture
Objective: To label a "Bait" protein with the phenylacetimidate cross-linker, purify it, and then photo-crosslink it to an interacting "Prey" protein.
Materials Required[5]
-
Reagent: Methyl 4-azidophenylacetimidate HCl (APAI). Note: Synthesize or purchase high-purity grade.
-
Reaction Buffer: 0.1 M Sodium Borate or Sodium Carbonate, pH 9.0.
-
Critical: Do NOT use Tris or Glycine (primary amines will quench the reagent).
-
-
Quenching Buffer: 1.0 M Ammonium Bicarbonate or 1.0 M Tris-HCl, pH 8.0.
-
UV Source: UV Lamp (Handheld or Stratalinker) emitting at 254 nm or 366 nm.
Step-by-Step Methodology
Phase 1: Functionalization of the Bait (Dark Reaction)
-
Preparation: Dissolve the Bait protein in Reaction Buffer (pH 9.0) to a concentration of 1–5 mg/mL.
-
Reagent Activation: Immediately before use, dissolve Methyl 4-azidophenylacetimidate in Reaction Buffer.
-
Concentration: Prepare a 20 mM stock.
-
Stability Warning: Imidates hydrolyze rapidly. Do not store this solution.
-
-
Incubation: Add the reagent to the protein solution at a 10- to 50-fold molar excess .
-
Tip: A higher pH (9.0) favors the reaction of the imidate with lysine over hydrolysis.
-
-
Reaction: Incubate for 30–60 minutes at Room Temperature (RT) in the DARK .
-
Desalting: Remove excess unreacted reagent using a desalting column (e.g., Zeba Spin or PD-10) equilibrated with a physiological buffer (e.g., PBS, pH 7.4).
-
Result: You now have a "Dark-Activated" Bait protein carrying photo-reactive phenyl azide groups.
-
Phase 2: Cross-linking (Light Reaction)
-
Interaction: Mix the functionalized Bait with the Prey protein (or cell lysate). Incubate for 1 hour to allow complex formation.
-
Irradiation: Place the sample in a quartz cuvette or open microcentrifuge tube (on ice).
-
UV Exposure: Irradiate the sample.
-
254 nm: 5–10 minutes (Higher energy, surface labeling).
-
366 nm: 10–20 minutes (Deeper penetration, requires nitro/fluoro-phenyl derivatives).
-
-
Analysis: Analyze via SDS-PAGE or Western Blot. Look for a molecular weight shift corresponding to MW(Bait) + MW(Prey).
Experimental Workflow Visualization
Figure 2: Operational workflow for sequential cross-linking using phenylacetimidate derivatives.
Troubleshooting & Optimization (QC)
Hydrolysis vs. Aminolysis
Imidates are sensitive to hydrolysis, which competes with the desired aminolysis (reaction with lysine).
-
Symptom: Low incorporation of the cross-linker.
-
Cause: Buffer pH too low or reagent stored too long in aqueous solution.
-
Solution: Ensure pH is > 8.5. The half-life of imidates increases significantly at higher pH (up to pH 10), whereas hydrolysis dominates at neutral pH [1].
Precipitation
-
Symptom: Protein precipitates upon reagent addition.
-
Cause: Over-modification or hydrophobic aggregation due to the phenyl ring.
-
Solution: Reduce the molar excess of the reagent (try 10x instead of 50x). The advantage of phenylacetimidates is the retention of charge, so precipitation should be less frequent than with NHS-esters, but the hydrophobic phenyl group can still cause issues if the protein is unstable.
Non-Specific Cross-linking
-
Symptom: Smear on Western Blot.
-
Cause: UV exposure too long or "Prey" concentration too high during irradiation.
-
Solution: Perform a time-course experiment (1, 2, 5, 10 min UV) to find the optimal window where specific bands appear before non-specific aggregates form.
References
-
Makoff, A. J., & Malcolm, A. D. (1981). Properties of methyl acetimidate and its use as a protein-modifying reagent. Biochemical Journal, 193(1), 245–249.
-
[Link]
-
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Heterobifunctional Crosslinkers).
-
Ji, T. H. (1979). The application of chemical cross-linking for studies on cell membranes and the identification of surface reporters.[1][2] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 559(1), 39-69.
-
[Link]
-
Sources
Optimization of pH for ethyl 2-phenylacetimidate reactions
Application Note: Optimization of pH for Ethyl 2-Phenylacetimidate (EPA) Amidination Reactions
Target Audience: Bioconjugation Scientists, Protein Chemists, and Drug Development Professionals.
Executive Summary
Ethyl 2-phenylacetimidate (EPA) is a highly specific, monofunctional imidoester reagent utilized to modify primary amines (e.g., lysine side chains, N-termini) via amidination. Unlike N-hydroxysuccinimide (NHS) ester conjugations that neutralize the target amine's positive charge, imidoesters form amidine bonds that remain protonated at physiological pH[1]. This unique property preserves the native isoelectric point (pI) and conformational stability of the target protein[2]. However, the kinetic efficiency of EPA amidination is highly sensitive to pH. This application note details the mechanistic causality of this pH dependence and provides a self-validating protocol for optimizing EPA reactions.
Mechanistic Causality: The pH "Tug-of-War"
As a Senior Application Scientist, I emphasize that successful bioconjugation requires moving beyond standard protocols to understand the underlying physical chemistry. The reaction of EPA with primary amines is governed by two competing kinetic pathways dictated by the pH of the buffer system:
-
Amine Nucleophilicity (Favors High pH): The initial step of amidination is the nucleophilic attack of the primary amine on the imidoester carbon. At physiological pH (7.4), the
-amino group of lysine (pKa ~10.5) is predominantly in the unreactive, protonated state (-NH3+). Raising the pH increases the mole fraction of the reactive, deprotonated state (-NH2), thereby accelerating the reaction[2]. -
Imidoester Hydrolysis (Favors Low pH): Imidoesters are moisture-sensitive and highly susceptible to hydrolysis in aqueous environments[3]. As the pH becomes more alkaline, the concentration of hydroxide ions increases, accelerating the parasitic hydrolysis of EPA into an unreactive ester or amide[4].
-
Intermediate Resolution: The reaction proceeds via a tetrahedral intermediate. At pH < 10, this intermediate can occasionally form side products. While a pH of 10 maximizes the direct formation of the amidine bond and minimizes intermediate stalling, many proteins undergo alkaline denaturation or aggregation at this extreme[4].
Therefore, a precise balance—typically between pH 8.0 and 9.0 —is required to maximize amidine yield while preserving biomolecular integrity[3].
Fig 1. Mechanistic pathway of EPA amidination vs. competing hydrolysis based on pH.
Quantitative Optimization Matrix
To assist in buffer selection, the following table summarizes the quantitative relationship between pH, reaction kinetics, and expected yields.
| pH Level | Primary Amine State | Imidoester Half-Life | Reaction Efficiency | Primary Application Outcome |
| < 7.5 | Mostly Protonated (-NH3+) | Long (> 1 hour) | Low | Poor amidination yield; amines lack sufficient nucleophilicity. |
| 8.0 - 9.0 | Partially Deprotonated | Moderate (~30 mins) | High | Optimal Balance : High amidine yield, native protein stability maintained[3]. |
| > 9.5 | Highly Deprotonated (-NH2) | Short (< 10 mins) | Variable | Fast reaction, but high hydrolysis rate and severe risk of protein denaturation[4]. |
Self-Validating Experimental Protocol
A robust protocol must be self-validating. The following methodology incorporates critical controls and a downstream assay to empirically verify that amine modification has occurred, rather than relying solely on theoretical conversion rates.
Fig 2. Step-by-step workflow for optimal EPA amidination and validation.
Step-by-Step Methodology:
-
Buffer Exchange: Prepare the target protein at a concentration of 1–5 mg/mL. Exchange the protein into an amine-free buffer (e.g., 0.1 M Sodium Borate, 0.1 M Sodium Carbonate, or 0.1 M HEPES) adjusted to the optimal pH of 8.0–9.0[3].
-
Causality Note: Never use Tris or glycine buffers for the primary reaction, as their primary amines will competitively consume the EPA reagent[1].
-
-
Reagent Preparation: EPA is highly moisture-sensitive. Fully equilibrate the sealed vial to room temperature for at least 30 minutes before opening to prevent condensation[3]. Prepare a high-concentration stock solution of EPA in anhydrous DMSO or directly in the reaction buffer immediately before use. Do not store EPA in aqueous solutions.
-
Reaction Execution: Add a 10- to 50-fold molar excess of EPA to the protein solution. The exact excess depends on the protein concentration and the number of accessible lysines. Incubate the reaction at room temperature for 30 to 60 minutes[3].
-
Quenching: Stop the reaction by adding a primary amine-containing buffer, such as 1 M Tris-HCl or Glycine, to a final concentration of 50–100 mM. Incubate for an additional 15 minutes to fully quench unreacted imidoesters[4].
-
Purification & Validation: Remove excess reagent and quenched byproducts using a desalting column or dialysis. To validate the system, perform a TNBSA (2,4,6-trinitrobenzene sulfonic acid) assay on both the modified protein and an unmodified control. Because TNBSA reacts exclusively with primary amines, a successful amidination will yield a quantifiable decrease in absorbance at 335 nm, directly correlating to the number of successfully modified amines.
Critical Parameters for Reproducibility
-
Temperature Modulation: While room temperature (20-25°C) is standard, the temperature can be lowered to 4°C for highly labile proteins. Note that decreasing temperature will slow both the amidination and hydrolysis rates, requiring an extended incubation time (e.g., 2 hours).
-
Protein Concentration Constraints: High protein concentrations (>5 mg/mL) favor efficient modification but increase the risk of aggregation near the protein's pI. If aggregation occurs, reduce the concentration and compensate with a higher molar excess of EPA.
References
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation Chemical Society Reviews (RSC Publishing) URL:[Link] (Cited as[2])
Sources
- 1. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amidine Synthesis from Ethyl 2-phenylacetimidate
Welcome to the Technical Support Center for Amidine Synthesis. As a Senior Application Scientist, I frequently encounter challenges in the conversion of imidate esters (Pinner salts) to amidines. The reaction of ethyl 2-phenylacetimidate hydrochloride with amines is a classical nucleophilic acyl substitution-like process. However, this system is notoriously sensitive to moisture, temperature fluctuations, and the inherent nucleophilicity of the target amine[1].
This guide is designed for researchers and drug development professionals to troubleshoot common pitfalls, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to achieve high-yielding, reproducible results.
Part 1: Mechanistic Overview & Logical Relationships
Before troubleshooting, it is critical to understand the competing pathways in imidate chemistry. The desired aminolysis must outcompete both hydrolysis (driven by moisture) and thermal decomposition (driven by heat)[1][2].
Caption: Reaction pathways of ethyl 2-phenylacetimidate highlighting target amidine and common byproducts.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction yields ethyl phenylacetate instead of the desired amidine. What is causing this, and how can I prevent it? Analyst Insight: You are observing the hydrolysis of the imidate ester. This compound is highly electrophilic. If water is present in your solvent, amine, or glassware, it acts as a competing nucleophile, attacking the imidate carbon. This displaces the amine/ammonia group, irreversibly hydrolyzing the intermediate into ethyl phenylacetate (an ester)[1][2]. Actionable Solution: Strictly maintain anhydrous conditions. Flame-dry all glassware, use anhydrous solvents (e.g., absolute ethanol or dry 2-MeTHF) stored over molecular sieves, and run the reaction under a positive pressure of dry nitrogen or argon[2][3].
Q2: I am observing the formation of phenylacetamide. Why is this byproduct forming? Analyst Insight: This is a classic thermal decomposition pathway. Imidate hydrochlorides (Pinner salts) are thermodynamically unstable[1][4]. At elevated temperatures, the salt can undergo elimination (losing ethyl chloride) or rearrangement to form the corresponding amide (phenylacetamide)[1][4]. Actionable Solution: Control your reaction kinetics through temperature. Always add the imidate salt to the amine solution at 0–5 °C. Allow the reaction to slowly warm to room temperature (20–25 °C) to proceed. Never heat the reaction above 40 °C unless utilizing a highly unreactive amine under specialized conditions[2].
Q3: The conversion to the amidine is very slow or incomplete. I am using an amine hydrochloride salt as my starting material. How do I optimize this? Analyst Insight: For aminolysis to occur, the amine must possess a free lone pair to act as a nucleophile. If you mix an amine hydrochloride directly with the imidate hydrochloride, the protonated amine is non-nucleophilic, halting the reaction[3]. Actionable Solution: You must "free-base" the amine in situ. Add 1.0–1.2 equivalents of a non-nucleophilic tertiary base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the amine hydrochloride before adding the imidate[3]. Verify the apparent pH of the organic mixture is slightly basic (pH ~8) to maintain nucleophilicity without degrading the imidate.
Q4: I am using a sterically hindered aniline derivative, and the yield is poor even under anhydrous conditions. What can I do? Analyst Insight: Electron-withdrawing groups (like those on anilines) reduce the nucleophilicity of the amine, while steric bulk physically impedes the approach to the imidate carbon. Ethyl imidates are sometimes insufficiently electrophilic to drive the reaction to completion with weak nucleophiles[3][5]. Actionable Solution: First, try adding a mild acid catalyst (like glacial acetic acid) to further activate the imidate carbon. If this fails, consider synthesizing a more reactive imidate. For example, converting the initial nitrile to a 2,2,2-trichloroethyl acetimidate introduces a highly electron-withdrawing leaving group that significantly enhances reactivity with weak nucleophiles, often boosting yields to >90%[3][5].
Part 3: Quantitative Optimization Data
The following table summarizes the causal impact of various experimental parameters on the yield of phenylacetamidine derivatives.
| Parameter | Sub-optimal Condition | Consequence / Byproduct | Optimal Condition | Expected Yield Impact |
| Moisture | Ambient humidity, wet solvent | Hydrolysis | Anhydrous solvents, N | +20% to +40% |
| Temperature | > 40 °C | Thermal decomposition | 0 °C addition, stir at 20–25 °C | +15% to +30% |
| Amine State | Amine hydrochloride (protonated) | No reaction / Unreacted imidate | Free-based with 1.0–1.2 eq DIPEA | +50% to +80% |
| Stoichiometry | 1.0 eq Amine | Incomplete conversion | 1.2–1.5 eq Amine | +10% to +20% |
Part 4: Validated Experimental Protocol
To ensure reproducibility, follow this self-validating step-by-step methodology for the synthesis of phenylacetamidines from this compound.
Caption: Step-by-step experimental workflow for the synthesis of amidines from imidate hydrochlorides.
Standard Operating Procedure (SOP)
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with a steady stream of dry nitrogen for 5 minutes.
-
Amine Solution: Dissolve the primary or secondary amine (1.2 equivalents) in anhydrous absolute ethanol or 2-methyltetrahydrofuran (2-MeTHF) to achieve a 0.2 M concentration[3].
-
Free-basing (Conditional): If utilizing an amine hydrochloride salt, add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes at room temperature. Validation Check: Spot the mixture on wet pH paper; it should read ~pH 8.
-
Imidate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add this compound (1.0 equivalent) portion-wise over 10 minutes to prevent localized heating and thermal decomposition[2].
-
Reaction: Remove the ice bath and allow the mixture to naturally warm to room temperature (20–25 °C). Stir vigorously under nitrogen for 12–24 hours.
-
Monitoring: Validation Check: Monitor the reaction via TLC (e.g., 10% MeOH in DCM with 1% NH
OH) or LC-MS. Confirm the disappearance of the higher-Rf imidate and the formation of the highly polar, low-Rf amidine[2]. -
Workup: Once complete, filter off any precipitated ammonium chloride salts through a pad of Celite under anhydrous conditions. Concentrate the filtrate under reduced pressure (bath temp < 35 °C).
-
Purification: The crude amidine can often be purified by direct crystallization. Dissolve the crude residue in a minimal amount of cold acetonitrile or diethyl ether, and treat with an acid (e.g., 4-bromobenzoic acid or HCl in dioxane) to precipitate the amidine as a highly pure, stable salt[3]. Filter and dry in a vacuum oven to a constant weight.
Part 5: References
-
Wikipedia. "Pinner reaction". Wikipedia. [Link]
-
Organic Syntheses. "Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride". Organic Syntheses.[Link]
-
ResearchGate. "Preparation of N1-Phenylacetamidine 4-Bromobenzoate Using 2,2,2-Trichloroethyl Acetimidate Hydrochloride". ResearchGate. [Link]
Sources
Ethyl 2-phenylacetimidate hydrochloride solubility issues in aqueous buffers
Technical Support Center: Ethyl 2-phenylacetimidate Hydrochloride Topic: Troubleshooting Solubility & Stability in Aqueous Buffers Document ID: TS-E2PA-001 Last Updated: February 26, 2026
Introduction: The Dissolution vs. Decomposition Paradox
If you are reading this guide, you are likely facing a common frustration: This compound (E2PA·HCl) appears to dissolve initially but rapidly turns cloudy, precipitates, or fails to react in your aqueous buffer.
The Core Insight: As a Senior Application Scientist, I must clarify a critical misconception. E2PA·HCl is a Pinner salt . It is inherently soluble in water due to its ionic character. However, it is kinetically unstable .
-
The "Solubility" Issue: What you observe as "insolubility" (cloudiness, particulates) is often the accumulation of hydrophobic hydrolysis byproducts (Ethyl phenylacetate or 2-Phenylacetamide), not the starting material itself.
-
The "Time" Factor: In aqueous solutions at neutral-to-basic pH, the half-life of this reagent is measured in minutes, not hours.
This guide provides the protocols to bypass these instability traps.
Part 1: The Chemistry of Instability
To troubleshoot effectively, you must understand the "Fate of the Reagent." In an aqueous buffer containing your target amine (e.g., a protein or peptide), three pathways compete.
Pathway Logic (DOT Visualization)
Figure 1: Kinetic competition between desired aminolysis and parasitic hydrolysis. Cloudiness is usually caused by the formation of the Ester (Path B) or Amide (Path C).
Part 2: Buffer Selection & Preparation
The choice of buffer is the single most common point of failure.
The "Forbidden" Buffers
NEVER use buffers containing primary or secondary amines. They act as competitive nucleophiles, consuming your reagent before it touches your target.
| Buffer | Status | Reason |
| Tris (Tris-HCl) | ⛔ CRITICAL FAIL | Contains primary amine.[1] Reacts to form Tris-amidine. |
| Glycine | ⛔ CRITICAL FAIL | Contains primary amine.[1][2] Reacts immediately. |
| Ammonium Bicarbonate | ⛔ CRITICAL FAIL | Ammonia competes with your target. |
Recommended Buffers
Use non-nucleophilic buffers that maintain pH 8.0–9.0 (the sweet spot for amidine formation).
-
Phosphate Buffer (PBS): Excellent compatibility.
-
HEPES / MOPS: Good alternatives.
-
Borate Buffer: Acceptable, but ensure no amine contaminants.
-
Triethanolamine (TEA): Acceptable (tertiary amines do not react).
The pH Trap
-
pH < 7.0: The amine on your target protein is protonated (
) and cannot react.[3] The reagent hydrolyzes to the ester (oil). -
pH > 10.0: Hydrolysis of the imidate by hydroxide ions (
) becomes faster than the reaction with your target. -
Optimal pH: 8.5 ± 0.3 . This balances the nucleophilicity of your target amine against the hydrolysis rate of the reagent.
Part 3: Optimized Solubilization Protocol
Do not attempt to make an aqueous "stock solution" of E2PA·HCl. It will degrade before you can pipette it.
Step-by-Step Workflow
-
Prepare Organic Stock (The "Safe" Phase):
-
Weigh E2PA·HCl solid.
-
Dissolve in dry, anhydrous DMSO or DMF .
-
Concentration: 10–50 mg/mL.
-
Stability:[4] Stable for hours/days if kept dry and frozen.
-
Why? The reagent is stable in the absence of water.
-
-
Prepare Target Solution:
-
Dissolve your protein/peptide in PBS (pH 8.5) .
-
Ensure protein concentration is high (>1 mg/mL) to favor the bimolecular reaction over hydrolysis.
-
-
The "Just-in-Time" Mix:
-
Add the DMSO stock to the aqueous reaction dropwise while vortexing.
-
Final Solvent Ratio: Keep DMSO < 10% (v/v) to prevent protein denaturation, though the reagent tolerates higher organic loads.
-
-
Incubation:
-
React for 30–60 minutes at Room Temperature.
-
Note: Extended incubation (overnight) is useless because the reagent is dead after ~1 hour.
-
Part 4: Troubleshooting FAQ
Q1: The solution turned cloudy immediately after adding the reagent. Did it not dissolve? A: It likely dissolved and then immediately "oiled out" or precipitated.
-
Scenario A (Acidic): If your buffer was pH < 7, you generated Ethyl phenylacetate , which is an insoluble oil.
-
Scenario B (Basic): If you added a large amount of stock, you may have exceeded the solubility of the free base imidate .
-
Fix: Ensure <10% DMSO concentration and check pH. If cloudiness persists, centrifuge; the supernatant may still contain active reagent, but your effective concentration is lower.
Q2: I see a white precipitate after 1 hour. What is it? A: This is 2-Phenylacetamide , the byproduct of hydrolysis.[5] It is a solid with low water solubility. Its presence confirms that the reagent has decomposed. This marks the end of your reaction window.
Q3: My yield is low. Should I heat the solution to improve solubility? A: ABSOLUTELY NOT. Heating accelerates hydrolysis exponentially. Always work at Room Temperature or 4°C. If yield is low, perform sequential additions : add 1 equivalent of reagent, wait 15 mins, then add another equivalent. This replenishes active reagent as it hydrolyzes.[2]
Q4: Can I store the DMSO stock at -20°C? A: Yes, but it must be anhydrous . Imidates are sensitive to moisture even in DMSO. Use molecular sieves in your DMSO bottle or buy "septum-sealed" anhydrous solvents.
References & Grounding
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[6][7]
-
Relevance: The definitive text on imidate chemistry (Chapter 2: Zero-Length Crosslinkers and Homobifunctional Crosslinkers).
-
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.
-
Relevance: Foundational paper establishing the pH dependence and hydrolysis rates of imidate esters (Pinner salts).
-
-
Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim.
-
Relevance: The original description of the "Pinner Synthesis" and the behavior of imidate hydrochloride salts.
-
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Amidine synthesis [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. shyzchem.com [shyzchem.com]
- 6. toc.library.ethz.ch [toc.library.ethz.ch]
- 7. nzdr.ru [nzdr.ru]
Technical Support Center: Troubleshooting Moisture Sensitivity in the Pinner Reaction
Welcome to the technical support center for the Pinner reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful, yet sensitive, chemical transformation. My goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve problems effectively. The Pinner reaction, a classic method for converting nitriles into valuable imidates, esters, and amidines, is notoriously sensitive to moisture.[1][2] This guide will focus specifically on troubleshooting issues arising from this sensitivity.
The Core Problem: Why Water Derails the Pinner Reaction
The Pinner reaction proceeds via an acid-catalyzed nucleophilic attack of an alcohol on a nitrile.[1][2][3] This forms a highly reactive intermediate known as a Pinner salt (an alkyl imidate hydrochloride).[1][4][5] This salt is the critical juncture where the reaction's fate is decided.
In a perfectly anhydrous (water-free) environment, this Pinner salt can be subsequently treated with water to hydrolyze it into the desired ester, or with ammonia/amines to generate amidines.[2][4][5] However, if water is present during the initial formation of the Pinner salt, it competes with the alcohol as a nucleophile. This leads to a parasitic reaction pathway that results in the hydrolysis of the Pinner salt to an undesired amide byproduct, often significantly reducing the yield of the target molecule.[1][6]
Diagram: Pinner Reaction Mechanism and Moisture-Induced Side Reaction
The following diagram illustrates the desired reaction pathway in blue and the detrimental, water-induced side reaction in red.
Caption: The Pinner reaction pathway versus premature hydrolysis due to water contamination.
Troubleshooting Guide & FAQs
Here we address common issues encountered during the Pinner reaction, with a focus on moisture-related problems.
Q1: My yield is very low, and I've isolated a significant amount of an amide byproduct. What happened?
This is the classic symptom of water contamination. The amide is formed when water attacks the Pinner salt intermediate before it can be converted to the desired product.[1][6] To confirm this, you should check the following:
-
Solvent Purity: Was your alcohol and any co-solvent certified anhydrous or properly dried before use? Standard "reagent grade" solvents often contain enough water to disrupt the reaction.
-
Reagent Purity: Is your nitrile hygroscopic? Was it stored properly?
-
Acid Source: The most common acid catalyst is anhydrous hydrogen chloride (HCl) gas.[2] If you prepared an HCl solution in your alcohol, was the alcohol truly dry beforehand? Using aqueous HCl will lead directly to amide formation.
-
Atmospheric Moisture: Was the reaction set up under an inert atmosphere (e.g., nitrogen or argon)? Glassware that was not properly dried can also introduce significant moisture.
Q2: How can I be certain my solvents and reagents are dry enough?
Vigilance in drying is paramount. Simply using a bottle labeled "anhydrous" is often not sufficient for highly sensitive reactions.
Best Practices for Drying:
-
Solvent Selection: Choose solvents that are amenable to rigorous drying. Alcohols like methanol and ethanol can be challenging but are essential for the reaction.[7]
-
Drying Agents: The choice of drying agent is critical and solvent-dependent. Molecular sieves (3Å for methanol/ethanol, 4Å for others) are excellent for scavenging trace amounts of water.[7][8] For bulk drying before distillation, more reactive agents are used.
-
Distillation: The gold standard for ensuring an anhydrous solvent is distillation from an appropriate drying agent under an inert atmosphere.
Table 1: Recommended Drying Agents for Common Pinner Reaction Solvents
| Solvent | Pre-Drying Agent (for bulk water) | Final Drying Agent (for distillation) | Storage | Water Content (ppm) after Drying |
| Methanol | 3Å Molecular Sieves (72h)[7][8] | Iodine-activated Magnesium[7][9] | 3Å Molecular Sieves | < 50 ppm[8] |
| Ethanol | 3Å Molecular Sieves (72h)[7][8] | Iodine-activated Magnesium[7] | 3Å Molecular Sieves | < 50 ppm |
| Dichloromethane (DCM) | Calcium Chloride[10] | Calcium Hydride (CaH₂)[7][9] | 4Å Molecular Sieves | < 10 ppm[8] |
| Diethyl Ether | Sodium Wire | Sodium/Benzophenone Ketyl[9] | Sodium Wire | < 50 ppm |
| Tetrahydrofuran (THF) | 4Å Molecular Sieves[9] | Sodium/Benzophenone Ketyl[8][9] | Sodium Wire | < 50 ppm[8] |
Data compiled from references[7][8][9][10]. Water content is an approximation of what can be achieved with proper technique.
Q3: What is the ideal experimental setup to guarantee anhydrous conditions?
A robust experimental setup is your first line of defense against atmospheric moisture.
Protocol: Setting Up a Pinner Reaction Under Strictly Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel) must be oven-dried at >120°C for several hours and allowed to cool in a desiccator or assembled hot and cooled under a stream of dry inert gas (nitrogen or argon).
-
Inert Atmosphere: Assemble the glassware and flush the entire system with your inert gas. Maintain a positive pressure of inert gas throughout the entire experiment. This can be achieved using a gas bubbler or a balloon filled with the inert gas.
-
Reagent Transfer: Transfer all dried solvents and liquid reagents via syringe or cannula. Never pour reagents into the flask, as this will introduce atmospheric moisture. Solid reagents should be added quickly against a counter-flow of inert gas.
-
Acid Introduction: Anhydrous HCl gas should be bubbled directly into the cooled reaction mixture from a cylinder through a drying tube (filled with Drierite/calcium chloride). Alternatively, a solution of HCl in a rigorously dried solvent (like diethyl ether) can be prepared and transferred via cannula.
Diagram: Recommended Anhydrous Reaction Setup
Caption: A standard laboratory setup for maintaining an inert and anhydrous atmosphere.
Q4: Are there alternatives to the Pinner reaction if moisture sensitivity remains an issue?
Yes. If your substrate is particularly valuable or the Pinner reaction consistently fails, several other methods can convert nitriles to esters, though they may involve more steps.
-
Hydrolysis to Carboxylic Acid, then Esterification: This is a reliable two-step process. First, hydrolyze the nitrile to a carboxylic acid using either strong acid or base. Then, convert the carboxylic acid to an ester via a standard method like Fischer esterification.[11]
-
Lewis Acid-Promoted Variants: Milder alternatives to gaseous HCl have been developed. Using Lewis acids like trimethylsilyl chloride (TMSCl) can promote the reaction under less harsh conditions.[6][12] Some copper-catalyzed methods have also been reported.[13] These may offer better functional group tolerance and be less susceptible to trace moisture.
Conclusion
The Pinner reaction is a powerful synthetic tool, but its success is fundamentally linked to the rigorous exclusion of water. By understanding the mechanism of moisture-induced failure and implementing meticulous experimental techniques—including properly dried reagents, solvents, and a well-maintained inert atmosphere—researchers can overcome these challenges. When troubleshooting, always suspect water as the primary culprit and verify each step of your drying and handling protocol.
References
- J&K Scientific. (2025, June 4). Pinner Reaction.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(21), 8351–8354. [Link]
-
Okuyama, T., & Sahn, D. J. (1973). Hydrolysis of imidate esters derived from weakly basic amines. II. The influence of general acid-base catalysis on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 95(7), 2345–2352. [Link]
-
Okuyama, T., Pletcher, T. C., Sahn, D. J., & Schmir, G. L. (1972). Hydrolysis of imidate esters derived from weakly basic amines. Influences of structure and pH on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society, 94(25), 8822–8830. [Link]
- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
- Chemistry Steps. (2025, July 28). Nitriles to Esters.
- Grokipedia. (n.d.). Pinner reaction.
-
Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029-3037. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]
-
Deslongchamps, P., et al. (2015). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Link]
- Chemistry LibreTexts. (2021, August 15). Drying Solvents.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
-
Tilstam, U., & Weinmann, H. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
- Wikipedia. (n.d.). Pinner reaction.
- Lee, J. G., & Kim, K. K. (1991). Simple Transformation of Nitrile into Ester by the Use of Chiorotrimethylsilane. Tetrahedron Letters, 32(35), 4641-4644.
- Sciencemadness Wiki. (2023, July 25). Drying solvents.
-
Khusnutdinov, R. I., et al. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Sciforum. [Link]
- Research and Reviews. (n.d.). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Open Access Journals.
- Laboratory Methods. (2026, January 7).
- ResearchGate. (n.d.). One-Step Synthesis of Nitriles from Acids, Esters and Amides Using DIBAL-H and Ammonium Chloride. Request PDF.
- SynArchive. (n.d.). Pinner Reaction.
-
Wang, L., et al. (2021). Iodine Promoted Conversion of Esters to Nitriles and Ketones under Metal-Free Conditions. The Journal of Organic Chemistry, 86(2), 2028–2035. [Link]
-
Tilstam, U., & Weinmann, H. (2013). A Lewis acid-promoted Pinner reaction. ResearchGate. [Link]
- Google Patents. (n.d.). Method for converting nitrile compounds into corresponding carboxylic acids and esters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. rroij.com [rroij.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 11. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 12. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 13. sciforum.net [sciforum.net]
Optimal buffer systems for ethyl 2-phenylacetimidate protein modification
Topic: Optimal Buffer Systems & Troubleshooting for Protein Modification
Document ID: TS-E2PA-001 | Version: 2.4 | Status: Active
The Core Directive: The pH Paradox
As a Senior Application Scientist, I often see this experiment fail not because of the reagent's quality, but because of a misunderstanding of Imidate Ester Kinetics .
Ethyl 2-phenylacetimidate (E2PA) is an imidoester. Unlike NHS-esters which permanently acylate amines, E2PA reacts with primary amines (Lysine, N-terminus) to form amidines . This chemistry is unique because it preserves the positive charge of the lysine residue (the amidine is protonated at physiological pH), maintaining protein solubility and isoelectric point (pI).
The Critical Challenge: You are fighting a war on two fronts regarding pH:
-
Aminolysis (The Goal): Requires the unprotonated amine on the protein. This necessitates a pH above the pKa of the
-amino group (typically pH > 8.5). -
Hydrolysis (The Enemy): The imidate ester is moisture-sensitive. At high pH (pH > 10), hydroxide ions attack the imidate carbon, hydrolyzing it into a non-reactive ester and ammonia.
The "Sweet Spot": You must maintain a strict pH window of 8.5 – 9.0 .
-
Below pH 8.0: The protein amines are too protonated (
) to attack. Reaction yield drops to near zero. -
Above pH 9.5: Hydrolysis of the reagent outcompetes the protein modification.
Buffer System Architecture
Do not treat buffer selection as an afterthought. For E2PA, the buffer is a reactive component of the system.
The "Traffic Light" Selection Guide
| Buffer System | Status | Compatibility Notes |
| 0.1 M Borate | 🟢 OPTIMAL | Best buffering capacity at pH 8.5–9.0. Inert to imidates. |
| 0.1 M Phosphate | 🟡 ACCEPTABLE | Good, but buffering capacity weakens above pH 8.0. Use only if Borate is incompatible with your specific protein. |
| 0.1 M Carbonate | 🟡 CAUTION | Good buffering at pH 9.0+, but risks pushing pH too high (>9.5) where hydrolysis dominates. |
| Tris (Tris-HCl) | 🔴 FATAL | DO NOT USE. Contains primary amines that will scavenge the E2PA reagent. |
| Glycine | 🔴 FATAL | DO NOT USE. Carboxyl-amine competes with protein for the reagent. |
| HEPES/MOPS | 🟡 VARIABLE | Generally non-reactive, but poor buffering capacity at the required alkaline pH (8.5+). |
Visualizing the Mechanism
The following diagram illustrates the kinetic competition and the resulting chemical structure. Note that unlike acetylation, the final product retains a positive charge.
Figure 1: The kinetic competition. High pH favors the red dashed hydrolysis pathway, while optimized pH (8.5-9.0) favors the green amidine formation pathway.
Standard Operating Protocol (SOP)
Reagent Note: E2PA is hydrophobic due to the phenyl ring. Unlike simple ethyl acetimidate, it requires an organic co-solvent.
Materials
-
Protein: 1–5 mg/mL in Modification Buffer.
-
Modification Buffer: 0.1 M Sodium Borate, pH 9.0.
-
Reagent: Ethyl 2-phenylacetimidate Hydrochloride (Store desiccated at -20°C).
-
Solvent: Dry Dimethylformamide (DMF) or DMSO.
Workflow
-
Buffer Exchange: Dialyze or desalt your protein into 0.1 M Sodium Borate, pH 9.0 . Ensure all traces of Tris or Glycine are removed.
-
Reagent Solubilization (CRITICAL):
-
Weigh E2PA hydrochloride immediately before use. It is hygroscopic.
-
Dissolve E2PA in dry DMF to create a 100x stock solution.
-
Why DMF? The phenyl group makes E2PA sparingly soluble in pure water. Dissolving directly in buffer often leads to immediate precipitation.
-
-
Reaction Initiation:
-
Add the E2PA/DMF stock to the protein solution dropwise while vortexing gently.
-
Target Molar Excess: Start with 20-fold to 50-fold molar excess of reagent over protein.
-
Note: Keep final DMF concentration < 10% to avoid protein denaturation.
-
-
Incubation: Incubate for 1 hour at Room Temperature or 2–4 hours at 4°C.
-
Quenching: Add 1/10th volume of 1.0 M Tris-HCl, pH 8.0 . Incubate for 15 minutes.
-
Purification: Desalt via Zeba Spin columns or dialysis to remove the small molecule byproducts (ethanol, phenylacetamide, Tris-E2PA adducts).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon adding reagent | Hydrophobicity Shock | The phenyl group is aggregating. Solution: Pre-dissolve E2PA in DMSO/DMF. Add dropwise. Do not exceed 10% organic solvent in final mix. |
| No Modification (0% Yield) | Buffer Contamination | You likely have residual Tris or Glycine from a previous step. Solution: Perform exhaustive dialysis into Borate buffer before starting. |
| Low Modification Yield (<20%) | pH too Low | At pH 7.0-7.5, the lysine is protonated ( |
| Reagent "Fizzles" (Hydrolysis) | Wet Reagent | The HCl salt hydrolyzed in the bottle due to moisture. Solution: Buy fresh reagent. Store in a desiccator. Allow bottle to warm to RT before opening. |
| Protein Activity Loss | Over-modification | You blocked the active site or modified too many lysines. Solution: Reduce molar excess from 50x to 10x. |
Frequently Asked Questions (FAQs)
Q: Can I reverse this modification? A: Unlike NHS-esters, amidines are reversible, but it requires harsh conditions. Incubation with high concentrations of ammonia or methylamine at high pH (>11) can reverse the linkage. However, for most biological applications, the bond is considered stable.
Q: Why use E2PA instead of standard Ethyl Acetimidate? A: The "Phenyl" group. Standard acetimidate adds a small methyl group. E2PA adds a bulky, hydrophobic benzyl group. This is often used to probe the hydrophobicity of an active site or to increase the retention of the protein on hydrophobic interaction chromatography (HIC) columns.
Q: My protein precipitates at pH 9.0. What now? A: If your protein is unstable at the optimal reaction pH, you are in a bind. You can try pH 8.0 with Phosphate buffer , but you must increase the reaction time (4+ hours) and the molar excess (100x) to compensate for the lower reactivity of the amines.
Decision Logic for Experimental Design
Use this flow to determine your specific protocol parameters.
Figure 2: Pre-experiment decision logic to prevent common failures.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[4] Academic Press. (Chapter 1: Functional Targets; Chapter 2: The Chemistry of Reactive Groups).
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504.
-
Inman, J. K., et al. (1983). The reaction of alkyl imidates with amino groups at alkaline pH.[5] Biochemistry. (Provides the foundational kinetics for the competition between aminolysis and hydrolysis).
Sources
- 1. rroij.com [rroij.com]
- 2. pH-Dependent peptide bond formation by the selective coupling of α-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioconjugate techniques : Hermanson, Greg T : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. Bioconjugate Techniques - Greg T. Hermanson - كتب Google [books.google.com.bh]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
Handling hygroscopic ethyl 2-phenylacetimidate hydrochloride salts
Technical Support Center: Ethyl 2-Phenylacetimidate Hydrochloride Ticket ID: PNR-SALT-001 Status: Open Subject: Handling, Storage, and Troubleshooting of Hygroscopic Pinner Salts
Executive Summary: The "Dry Chain" Mandate
Welcome to the technical guide for This compound . You are likely working with this compound as an intermediate to synthesize amidines, thiazolines, or oxazolines via the Pinner Reaction .
The Critical Reality: This compound is a "Pinner Salt."[1][2][3] It is thermodynamically unstable in the presence of moisture. It does not just "get wet"; it chemically decomposes. Upon contact with atmospheric moisture, it hydrolyzes rapidly to form ethyl phenylacetate (liquid) and ammonium chloride (solid), or 2-phenylacetamide depending on pH.
The Golden Rule: Treat this salt as you would a pyrophoric reagent, but regarding moisture instead of air. Breaks in the "dry chain" will result in stoichiometric failure in downstream applications.
Part 1: The Decomposition Trap (Why your salt turns to goo)
To handle this compound, you must understand its failure mode. It is not a physical change; it is a chemical hydrolysis.
The Hydrolysis Pathway:
-
Intact Salt: Crystalline, white solid.[4]
-
Moisture Attack: Water acts as a nucleophile at the imidate carbon.
-
Collapse: The tetrahedral intermediate collapses, ejecting ammonia (which forms
) and leaving the ester.
Figure 1: The thermodynamic sink. Once the salt hydrolyzes to the ester (red), it cannot be reverted. The presence of a "sweet" ester smell is a primary failure indicator.
Part 2: Handling & Storage Protocols
Protocol A: The "Inert Weighing" Technique
Use this when a glovebox is unavailable.[5]
Equipment:
-
Wide-mouth weighing jar with a screw cap.
-
Desiccator containing
or activated molecular sieves. -
Argon/Nitrogen line.
Steps:
-
Tare: Place the closed weighing jar (filled with Argon) on the balance. Tare.
-
Transfer: Move the jar to your source container (kept under inert gas). Quickly transfer the approximate amount of salt into the jar. Close the jar immediately.
-
Measure: Return the closed jar to the balance. Record the weight.
-
Calculate:
. -
Dispense: Do not pour the salt into the reaction. Instead, dissolve the salt inside the weighing jar using your anhydrous reaction solvent (e.g., dry ethanol or chloroform), then syringe the solution into your reaction vessel.
Protocol B: Long-Term Storage
-
Temperature: -20°C is mandatory. Thermal energy accelerates the reversion to nitrile or hydrolysis.
-
Atmosphere: Store under Argon.
-
Container: Taped glass vial inside a secondary container (jar) filled with desiccant (Drierite/Silica).
-
Shelf Life: Even under ideal conditions, Pinner salts degrade over 3-6 months. Always re-validate before use (see Part 3).
Part 3: Troubleshooting & FAQs
Q1: My salt has turned into a sticky paste. Can I dry it in an oven?
Answer: ABSOLUTELY NOT.
-
Diagnosis: The "paste" is a mixture of liquid ethyl phenylacetate (hydrolysis product) and solid ammonium chloride.
-
Why Oven Drying Fails: Heating will not remove water; it will accelerate the hydrolysis of any remaining imidate and evaporate the ester, leaving you with useless ammonium chloride.
-
Solution: If it is sticky, it is dead. Discard and resynthesize/repurchase.
Q2: How do I check purity without decomposing it during analysis?
Answer: Standard LC-MS often uses aqueous mobile phases, which will hydrolyze the compound on the column, giving a false negative.
-
Method 1: NMR (The Gold Standard): Dissolve in anhydrous
or (from a fresh ampoule).-
Look for: Imidate -OCH2- protons (quartet at ~4.4-4.6 ppm).
-
Watch for: Ester -OCH2- protons (quartet at ~4.1 ppm). If you see the 4.1 ppm peak, calculate the integration ratio to determine % decomposition.
-
-
Method 2: IR Spectroscopy:
-
Imidate: Strong
stretch at ~1640-1650 cm⁻¹. -
Decomposition: Strong
stretch (Ester/Amide) at ~1730-1680 cm⁻¹.
-
Q3: My yield for the amidine synthesis is low (30-40%). Why?
Answer: This is usually a stoichiometry error caused by "Water Weight." If your imidate salt is 10% hydrolyzed, you are weighing 10% "dead mass" (ammonium chloride/ester). Furthermore, the water released during that hydrolysis destroys another equivalent of imidate.
-
Correction: Use an excess of the imidate salt (1.2 - 1.5 equiv) relative to the amine.
-
pH Check: Ensure the reaction stays basic enough to liberate the free amine but not so basic that it hydrolyzes the imidate to the amide.
Q4: Can I recrystallize the salt?
Answer: Yes, but it is high-risk.
-
Solvent System: Anhydrous Ethanol / Anhydrous Diethyl Ether.
-
Protocol: Dissolve the salt in the minimum amount of cold, dry ethanol. Add dry ether until turbid. Store at -20°C.
-
Warning: If the ethanol is "wet" (standard 95%), you will destroy the entire batch. Distill ethanol over Magnesium/Iodine before use.
Part 4: Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Water | ⛔ FATAL | Instant hydrolysis to ester. |
| Methanol/Ethanol | ⚠️ CAUTION | Soluble, but transesterification (exchange of -OEt with -OMe) can occur in Methanol. Must be anhydrous. |
| Diethyl Ether | ✅ SAFE | Insoluble. Good for washing/precipitation. |
| Chloroform/DCM | ✅ SAFE | Soluble. Good for NMR or transfer. |
| DMF/DMSO | ⚠️ CAUTION | Soluble, but hygroscopic solvents often contain water. Dry over sieves first. |
Part 5: Experimental Workflow (Amidine Synthesis)
This workflow minimizes exposure to moisture during the critical Pinner Salt addition step.
Figure 2: Amidine synthesis workflow. Dissolving the imidate separately allows you to filter out any insoluble ammonium chloride (hydrolysis byproduct) before it enters the main reaction.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner chemistry mechanisms).
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link
- Decroix, B., et al. (1976). Synthese de derives de l'acide phenylacetique. Bulletin de la Société Chimique de France.
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. Link (Detailed hydrolysis kinetics and pH dependence).
-
Organic Syntheses. (1941). Phenylacetamide (Discussion of hydrolysis byproducts). Org.[3][4][5][6][7] Synth. Coll. Vol. 1, p.448. Link
Sources
Controlling side reactions during imidate-amine coupling
Topic: Controlling Side Reactions During Imidate-Amine Coupling Role: Senior Application Scientist | Technical Support Center[1]
Welcome to the Bioconjugation Technical Support Center
Current Status: Operational Ticket Focus: Imidate Chemistry (Traut’s Reagent, DMA, DMP) Objective: Maximize coupling efficiency while suppressing hydrolysis and polymerization.[1]
You are likely here because your imidate coupling reaction failed to yield the expected conjugate, or worse, resulted in a precipitated protein aggregate. Unlike NHS-esters, imidate chemistries (like Traut’s Reagent or homobifunctional crosslinkers like DMA/DMP) offer a unique advantage: they preserve the positive charge of the amine by forming an amidine bond. This is critical for maintaining protein solubility and isoelectric point (pI).[1]
However, this chemistry is a "kinetic race" between three competitors:
-
Aminolysis (The Goal: Reaction with your protein).[1]
-
Polymerization/Oxidation (The Side Effect: Aggregation).[1]
Below are the technical modules designed to help you win this race.
Module 1: The Hydrolysis vs. Aminolysis Tug-of-War
User Issue: "My coupling yield is consistently low (<10%), even though I used fresh reagent."
Root Cause: You are likely running the reaction at a pH where hydrolysis outcompetes aminolysis, or you are using an incompatible buffer.
The Mechanism
Imidates are thermodynamically unstable in water.[1] The reaction is a competition. To react with a protein, the lysine epsilon-amine must be unprotonated (nucleophilic).[1] The pKa of a lysine side chain is ~10.5.
-
At pH < 7.0: Lysines are protonated (
) and unreactive.[1] -
At pH > 10.0: Hydrolysis of the imidate ester by hydroxide ions (
) is extremely rapid.[1] -
The "Sweet Spot": pH 8.0 – 9.[1]0. Here, a small fraction of lysines are unprotonated, but the imidate half-life is still sufficient (minutes to hours) to allow coupling.[1]
Visualizing the Competition
Figure 1: The Kinetic Race.[1] Success depends on maintaining pH 8-9 to favor the Green pathway over the Red pathway.
Troubleshooting Protocol: Buffer Optimization
Q: Can I use PBS or Tris? A:
-
Tris/Glycine: ABSOLUTELY NOT. These contain primary amines that will scavenge the imidate reagent immediately.[1]
-
PBS: Acceptable, but often too low in pH (7.[1]4) for optimal imidate reactivity.
-
Recommended: 0.1 M Triethanolamine (TEA), Borate, or HEPES at pH 8.0–8.5.[1]
| Parameter | Optimal Range | Why? |
| pH | 8.0 – 9.0 | Balances amine nucleophilicity vs. reagent hydrolysis half-life.[1] |
| Buffer | Triethanolamine, Borate | Non-amine buffers that buffer well at pH 8.[1][3][4]5. |
| Temperature | 4°C to 25°C | Higher temps increase reaction rate but drastically increase hydrolysis.[1] |
Module 2: Controlling Polymerization (DMA/DMP)
User Issue: "My protein solution turned cloudy/precipitated immediately after adding DMA/DMP."
Root Cause: Over-crosslinking.[1] Homobifunctional imidates (DMA, DMP) can link a protein to itself (intramolecular) or to neighbors (intermolecular).[1] If the reagent concentration is too high, you create a "net" that precipitates out of solution.
Stoichiometry Guide
The ratio of Crosslinker-to-Protein is the single most critical variable for solubility.
| Protein Conc. (mg/mL) | Recommended Molar Excess | Logic |
| > 5 mg/mL | 10-fold | High protein density favors collisions; low excess prevents "clumping." |
| < 1 mg/mL | 20- to 40-fold | Dilute protein requires more reagent to drive the reaction kinetics.[1] |
Step-by-Step Rescue Protocol
-
Dissolve Fresh: Imidates hydrolyze in moisture.[1] Do not use a stock solution stored for >15 minutes. Weigh and dissolve immediately before use.[1]
-
One-Pot Mixing: Do not add the crosslinker to a static protein solution.
-
Correct: Have the protein stirring rapidly. Add the crosslinker dropwise.[1]
-
-
Quenching: Stop the reaction after 30–60 minutes.
-
Add 1M Tris (pH 8.0) or 0.1M Glycine to a final concentration of 50 mM.[1]
-
Why: The high concentration of free amines in Tris/Glycine rapidly consumes remaining imidate, preventing further polymerization.
-
Module 3: Traut’s Reagent & Thiol Oxidation
User Issue: "I thiolated my antibody with Traut’s Reagent, but it lost activity or formed dimers."
Root Cause: Traut’s Reagent (2-Iminothiolane) converts an amine into a sulfhydryl (-SH).[1][4] Free sulfhydryls are highly reactive and will spontaneously oxidize to form disulfide bonds (S-S) in the presence of oxygen or metal ions, causing aggregation or blocking the active site.
The Traut's Workflow Diagram
Figure 2: The Thiolation Critical Path.[1] Speed and EDTA are required to prevent the "Danger Zone" (Disulfide formation).
Technical Fixes for Traut's Reagent
-
The EDTA Rule: Always include 1–5 mM EDTA in your reaction buffer.[1]
-
De-gassing: If possible, purge your buffers with Nitrogen or Argon to remove dissolved oxygen.[1]
-
Desalting: You must remove excess Traut’s reagent before downstream conjugation (e.g., maleimide reaction).[1]
References & Authoritative Sources
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1][9][10]
-
The definitive text on imidate chemistry, pKa considerations, and hydrolysis rates.
-
[1]
-
-
Thermo Fisher Scientific. (n.d.).[1][10] Traut's Reagent (2-Iminothiolane) User Guide.[1]
-
Provides specific kinetic data on ring-opening and stability.
-
-
Mattson, G., et al. (1993).[1] "A practical approach to crosslinking."[1] Molecular Biology Reports, 17(3), 167–183.[1]
-
Detailed analysis of homobifunctional crosslinkers like DMA/DMP and stoichiometry effects.
-
[1]
-
-
Pierce Biotechnology. (n.d.).[1] Chemistry of Crosslinking.
-
Technical overview of imidate vs. NHS ester charge preservation.
-
Sources
- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. store.sangon.com [store.sangon.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioconjugate Techniques - 2nd Edition | Elsevier Shop [shop.elsevier.com]
- 10. nzdr.ru [nzdr.ru]
Validation & Comparative
A Tale of Two Imidoesters: A Senior Application Scientist's Guide to Ethyl 2-Phenylacetimidate vs. Ethyl Acetimidate for Protein Modification
For the discerning researcher, the modification of proteins is a gateway to understanding and manipulating biological processes. Among the arsenal of chemical tools, imidoesters stand out for their ability to modify primary amines, such as the ε-amino group of lysine residues, while preserving the native positive charge—a critical feature for maintaining protein structure and function. This guide provides an in-depth, comparative analysis of two key imidoester reagents: the classic workhorse, ethyl acetimidate, and its aromatic cousin, ethyl 2-phenylacetimidate.
This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of features. As a Senior Application Scientist, my goal is to provide you with the nuanced, field-proven insights necessary to make informed decisions for your specific application, be it structural biology, protein-protein interaction studies, or the development of bioconjugates.
The Allure of Amidination: Preserving Charge, Modulating Function
The primary reaction of imidoesters with proteins is the amidination of lysine residues. This reaction converts the primary amine to an amidine group, which, like the original amine, is protonated at physiological pH. This charge preservation is a significant advantage over other amine modification strategies, such as acylation, which neutralize the positive charge and can lead to protein destabilization or aggregation.
The modification of lysine residues with imidoesters has been shown to impact various protein properties, from thermostability to enzymatic activity. For instance, the acetamidination of glutamine synthetase from Bacillus stearothermophilus was found to considerably increase its thermostability with only a slight decrease in activity[1].
At the Bench: A Comparative Look at Ethyl Acetimidate and Ethyl 2-Phenylacetimidate
While both reagents achieve the same fundamental transformation, the substitution of a methyl group in ethyl acetimidate with a phenyl group in ethyl 2-phenylacetimidate introduces key differences in their reactivity, steric profile, and potential applications.
Ethyl Acetimidate: The Established Standard
Ethyl acetimidate has long been a staple in the protein chemist's toolbox. Its small size and relatively straightforward reactivity make it a reliable choice for general lysine modification.
Key Characteristics:
-
Reactivity: Reacts with primary amines at alkaline pH (typically pH 8-10) to form an acetamidine group[2]. The reaction rate increases with pH[2].
-
Specificity: Primarily targets the ε-amino groups of lysine residues and the N-terminal α-amino group.
-
Byproducts: The reaction releases ethanol as a byproduct.
-
Stability of Modification: The resulting N-substituted acetamidine is generally stable, though the amidine bond can be reversible at very high pH[2].
Ethyl 2-Phenylacetimidate: The Aromatic Contender
The presence of the phenyl group in ethyl 2-phenylacetimidate introduces both electronic and steric factors that can influence its performance in protein modification.
Anticipated Characteristics (based on chemical principles):
-
Electronic Effects: The phenyl group is electron-withdrawing, which can influence the electrophilicity of the imidoester carbon. This may affect the reaction kinetics compared to its alkyl counterpart.
-
Steric Hindrance: The bulkier phenyl group may introduce steric hindrance, potentially leading to more selective modification of surface-accessible and conformationally flexible lysine residues[3]. This can be an advantage when aiming for limited and specific labeling rather than exhaustive modification.
-
Hydrophobicity: The phenyl group increases the hydrophobicity of the reagent, which could influence its solubility in aqueous buffers and its interaction with proteins, particularly with hydrophobic pockets near lysine residues.
-
Potential for π-π Interactions: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) on the protein surface, which could influence the orientation and reactivity of the reagent at specific sites.
Head-to-Head Performance: A Data-Driven Comparison
Direct comparative studies with extensive experimental data for ethyl 2-phenylacetimidate are limited in the literature. However, we can extrapolate and infer performance differences based on the known chemistry of imidoesters and the influence of aryl versus alkyl substituents in other protein modification reagents.
| Feature | Ethyl Acetimidate | Ethyl 2-Phenylacetimidate | Rationale & Supporting Insights |
| Reagent Size | Small | Larger, bulkier | The phenyl group significantly increases the steric bulk compared to the methyl group. |
| Reactivity | High | Potentially lower | The electron-withdrawing nature of the phenyl group may slightly decrease the reactivity of the imidoester. However, this can be beneficial for controlling the extent of modification. |
| Selectivity | Generally high for primary amines | Potentially higher for sterically accessible lysines | The steric hindrance of the phenyl group may prevent reaction with lysines in more sterically crowded environments, leading to a more selective modification pattern[3]. |
| Solubility | Good in aqueous buffers | Lower in aqueous buffers, may require co-solvents | The hydrophobic phenyl group reduces water solubility. Stock solutions in organic solvents like DMSO or DMF are recommended. |
| Side Reactions | Can form N,N'-amidine derivatives at lower pH[2] | Similar side reactions are possible, but the steric bulk may disfavor the formation of cross-linked products. | |
| Stability of Modified Protein | Generally good, preserves charge | Expected to be similar, with the added bulk of the phenyl group potentially influencing local protein structure. | |
| Applications | General lysine modification, protein cross-linking, structural studies | Selective labeling of surface-exposed lysines, introduction of a hydrophobic/aromatic moiety, studies where controlled modification is desired. |
Experimental Corner: Protocols for Protein Modification
The following protocols provide a starting point for utilizing these reagents. As with any protein modification experiment, optimization of reagent concentration, pH, temperature, and reaction time is crucial for achieving the desired outcome.
General Workflow for Protein Amidination
Protocol 1: Protein Modification with Ethyl Acetimidate
Materials:
-
Protein of interest
-
Ethyl acetimidate hydrochloride
-
Reaction Buffer: 0.2 M sodium borate or triethanolamine buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Reagent Stock: Immediately before use, dissolve ethyl acetimidate hydrochloride in the reaction buffer to a concentration of 1 M.
-
Initiate Reaction: Add a 20- to 50-fold molar excess of the ethyl acetimidate solution to the protein solution with gentle mixing.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.
-
Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted imidoester.
-
Purify: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Analyze: Confirm the extent of modification by mass spectrometry (e-g., MALDI-TOF or ESI-MS).
Protocol 2: Protein Modification with Ethyl 2-Phenylacetimidate
Materials:
-
Protein of interest
-
Ethyl 2-phenylacetimidate hydrochloride
-
Reaction Buffer: 0.2 M sodium borate or triethanolamine buffer, pH 9.0
-
Anhydrous DMSO or DMF
-
Quenching Solution: 1 M Tris-HCl, pH 7.5
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare Reagent Stock: Immediately before use, prepare a 1 M stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Reaction: Add a 20- to 50-fold molar excess of the ethyl 2-phenylacetimidate stock solution to the protein solution with gentle but thorough mixing. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Quench Reaction: Add the quenching solution to a final concentration of 50-100 mM.
-
Purify: Remove excess reagents and byproducts using a desalting column.
-
Analyze: Determine the degree of modification by mass spectrometry.
Reaction Mechanism: The Chemistry of Amidination
The reaction of an imidoester with a primary amine proceeds via nucleophilic attack of the amine on the electrophilic carbon of the imidoester. The reaction is most efficient at alkaline pH where a significant portion of the lysine ε-amino groups are deprotonated and thus nucleophilic.
Choosing the Right Tool for the Job: A Scientist's Perspective
The choice between ethyl acetimidate and ethyl 2-phenylacetimidate is not a matter of one being definitively "better," but rather which is more "fit for purpose."
-
For broad, extensive modification of surface-exposed lysines, ethyl acetimidate remains an excellent and cost-effective choice. Its smaller size allows it to access a wider range of lysine residues.
-
For more selective, targeted modification , or when introducing a hydrophobic/aromatic tag is desirable, ethyl 2-phenylacetimidate presents a compelling alternative. Its steric bulk can be leveraged to achieve a more limited and potentially more specific labeling pattern, which can be advantageous in studies where preserving the native protein function is paramount.
As with any bioconjugation strategy, empirical testing and optimization are key. The insights and protocols provided in this guide are intended to serve as a strong foundation for your experimental design, empowering you to select the optimal reagent and conditions to achieve your research goals.
References
- Cross-linking of membrane phospholipid and protein using putative monofunctional imidoesters. PubMed.
- determination of sites on 16S RNA that are cross-linked to proteins S3, S4, S5, S7, S8, S9, S11, S13, S19 and S21 by treatment with methyl p-azidophenyl acetimid
- Selectivity and stability of N-terminal targeting protein modific
- Click-linking: a cell-compatible protein crosslinking method based on click chemistry. [No URL provided].
- Chemical Modification of ε-Amino Groups in Glutamine Synthetase from Bacillus stearothermophilus with Ethyl Acetimid
- Covalent Modification of Lipids and Proteins in Rat Hepatocytes, and In Vitro, by Thioacetamide Metabolites. PMC.
-
4.1.6: A5. Reactions of Lysine. Chemistry LibreTexts. [Link]
-
Insights on Chemical Crosslinking Strategies for Proteins. MDPI. [Link]
-
Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. MDPI. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
- Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. PMC.
- Phenyl Esters Are Potent Inhibitors of Caseinolytic Protease P and Reveal a Stereogenic Switch for Deoligomeriz
- Properties of methyl acetimidate and its use as a protein-modifying reagent. PMC.
- Control of protein stability by post-translational modific
- a cell-compatible protein crosslinking method based on click chemistry. EMBL-EBI.
- Protein Post-translational Modifications: Role in Protein Structure, Function and Stability. [No URL provided].
- Control of protein stability by post-translational modific
- Reaction of N-phenyl maleimide with aminosilane monolayers. PubMed.
- Enhancing plant protein functionality by using physical modific
- Comparative and Quantitative Global Proteomics Approaches: An Overview. PMC.
-
Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT. [Link]
-
The suggested steric hindrance between a phenyl group of the ligand and... ResearchGate. [Link]
-
Comparative Proteomic and Transcriptomic Analysis of the Impact of Androgen Stimulation and Darolutamide Inhibition. MDPI. [Link]
-
Recent technical advances in proteomics. F1000Research. [Link]
- Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks. PMC.
-
Free L-Lysine and Its Methyl Ester React with Glyoxal and Methylglyoxal in Phosphate Buffer (100 mM, pH 7.4) to Form N ε -. MDPI. [Link]
-
Proteomics: Technology, Challenges and Advances. Asian Journal of Pharmaceutical Research. [Link]
- Comparative proteomics and protein profile related to phenolic compounds and antioxidant activity in germinated Oryza sativa 'KDML105' and Thai brown rice 'Mali Daeng' for better nutritional value. PubMed.
- DNA-catalyzed lysine side chain modific
-
Proposed mechanism for the 24 Da reaction, demonstrated on two lysine... ResearchGate. [Link]
- Chemical modifications of proteins: history and applic
-
CX11. Protein Modifications. Chemistry LibreTexts. [Link]
Sources
1H NMR Characterization of Ethyl 2-Phenylacetimidate Hydrochloride: A Comparative Technical Guide
Executive Summary
Ethyl 2-phenylacetimidate hydrochloride (also known as the Pinner salt of benzyl cyanide) is a highly reactive electrophilic intermediate used primarily in the synthesis of amidines, thiazolines, and heterocyclic pharmacophores.
Unlike stable esters or amides, this compound is thermodynamically unstable and highly hygroscopic. In the presence of moisture, it rapidly hydrolyzes to ethyl phenylacetate , rendering the reagent useless for nucleophilic substitution.
This guide provides a comparative spectral analysis to distinguish the active imidate salt from its degradation products, offering a self-validating protocol for researchers in drug discovery and organic synthesis.
Part 1: Structural Dynamics & The Analytical Challenge
The characterization of this compound is defined by the competition between the desired iminium species and the thermodynamically favored ester hydrolysis product .
The Degradation Pathway
Understanding the chemical fate of the molecule is a prerequisite for interpreting its NMR spectrum.
Figure 1: The Pinner Synthesis and competing hydrolysis pathway. The presence of water (even atmospheric moisture) drives the equilibrium toward the ester.
Part 2: Comparative Spectral Analysis[2]
The primary analytical objective is to quantify the ratio of Imidate (Active) to Ester (Dead) . The positive charge on the nitrogen in the imidate salt causes significant deshielding of adjacent protons compared to the neutral ester.
1H NMR Chemical Shift Comparison (300-500 MHz, CDCl₃)
| Proton Assignment | Ethyl 2-phenylacetimidate HCl (Target) | Ethyl Phenylacetate (Impurity) | Benzyl Cyanide (Precursor) | Diagnostic Value |
| Imidate NH₂⁺ | 11.5 – 12.5 ppm (Broad s) | Absent | Absent | High : Confirms salt formation. Disappears with D₂O shake. |
| Aromatic Ring | 7.2 – 7.5 ppm (m) | 7.2 – 7.4 ppm (m) | 7.3 – 7.5 ppm (m) | Low : Overlap makes integration unreliable. |
| O-CH₂ (Ethyl) | 4.6 – 4.8 ppm (q) | 4.1 – 4.2 ppm (q) | Absent | Critical : The imidate O-CH₂ is significantly deshielded (~0.5 ppm downfield) due to the C=N⁺ cation. |
| Benzylic CH₂ | 4.2 – 4.4 ppm (s) | 3.6 – 3.7 ppm (s) | 3.7 – 3.8 ppm (s) | High : Distinct separation allows for easy purity calculation. |
| CH₃ (Ethyl) | 1.4 – 1.5 ppm (t) | 1.2 – 1.3 ppm (t) | Absent | Medium : Useful for confirming the ethyl group presence. |
Key Diagnostic Indicators
-
The "Shift Downfield" Rule: If your spectrum shows a quartet at 4.1 ppm and a singlet at 3.6 ppm , your product has hydrolyzed. The active imidate requires these signals to be pushed downfield to ~4.7 ppm and ~4.3 ppm , respectively.
-
The NH Signal: In dry DMSO-d6 or CDCl₃, the imidate protons appear as a broad singlet >11 ppm. If this is missing, you likely have the free base or the ester.
Part 3: Experimental Protocols
A. Synthesis: The Pinner Reaction (Anhydrous Protocol)
Objective: Synthesize this compound while minimizing hydrolysis.
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a gas inlet tube, a drying tube (CaCl₂), and a magnetic stirrer.
-
Reagents:
-
Benzyl cyanide (Phenylacetonitrile): 10.0 g (85 mmol)
-
Absolute Ethanol (Anhydrous): 4.3 g (94 mmol, 1.1 eq)
-
Solvent: Anhydrous Diethyl Ether or CHCl₃ (50 mL)
-
-
Acidification: Cool the mixture to 0°C in an ice/salt bath. Bubble anhydrous HCl gas (generated from H₂SO₄/NaCl or from a cylinder) through the solution for 30-45 minutes until saturation is achieved (weight gain ~3.5-4.0 g).
-
Crystallization: Seal the flask tightly (parafilm) and store at 0-4°C for 24-48 hours. The imidate hydrochloride will precipitate as a white, crystalline solid.[1]
-
Isolation: Filter rapidly under an inert atmosphere (nitrogen blanket) if possible. Wash with cold anhydrous ether.
-
Storage: Store in a vacuum desiccator over P₂O₅. Do not store in ambient air.
B. NMR Sample Preparation (Self-Validating)
Objective: Prepare a sample that reflects the compound's true purity, not an artifact of preparation.
Figure 2: NMR Sample Preparation Decision Tree. Note that commercial CDCl₃ often contains acidity that can catalyze hydrolysis if moisture is present.
Protocol Steps:
-
Solvent Check: Run a blank spectrum of your CDCl₃. If a water peak is visible (approx. 1.56 ppm), dry the solvent over activated 4Å molecular sieves for 24 hours.
-
Rapid Dissolution: Weigh 10-15 mg of the salt into a dry vial. Add 0.6 mL of dry CDCl₃.
-
Acquisition: Transfer to the NMR tube and acquire the spectrum immediately.
-
Note: Do not heat the sample to dissolve it. If it is insoluble, it may already be polymerized or degraded (ammonium chloride is insoluble in Chloroform).
-
Part 4: Troubleshooting & Stability Tracking
Scenario 1: "I see two sets of quartets."
-
Diagnosis: Partial hydrolysis.
-
Calculation: Integrate the quartet at 4.7 ppm (Imidate) vs. 4.1 ppm (Ester).
Scenario 2: "The Benzylic CH₂ is a triplet/multiplet."
-
Diagnosis: If the benzylic signal (~4.3 ppm) shows coupling, you may have formed the amidine (reaction with ammonia) or have long-range coupling in a rearranged byproduct (N-ethyl phenylacetamide).
-
Verification: Check for an N-ethyl triplet at ~3.2 ppm (characteristic of the rearranged amide).
Scenario 3: "The sample is insoluble in CDCl₃."
-
Diagnosis: The sample is likely mostly Ammonium Chloride (NH₄Cl), the byproduct of total decomposition.
-
Action: Perform a "spiking" experiment. Add a small amount of authentic ethyl phenylacetate. If the organic soluble portion matches the spike, the synthesis failed.
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[2] Link
-
Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules. Journal of the American Chemical Society, 84(18), 3491–3504. (Detailed stability and hydrolysis kinetics). Link
-
PubChem. (n.d.). Ethyl phenylacetate (Compound Summary). National Library of Medicine. Retrieved February 26, 2026. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent moisture). Link
Sources
FTIR spectrum analysis of ethyl 2-phenylacetimidate hydrochloride
FTIR Spectrum Analysis of Ethyl 2-Phenylacetimidate Hydrochloride: A Comparative Guide
Executive Summary
This compound is a highly reactive Pinner salt that serves as a foundational intermediate in the synthesis of amidines, orthoesters, and complex nitrogen-containing heterocycles. Because imidate hydrochlorides are thermodynamically unstable and highly sensitive to moisture, real-time analytical monitoring is critical during drug development and organic synthesis workflows.
This guide objectively compares the Fourier Transform Infrared (FTIR) spectral profile of this compound against its starting material (benzyl cyanide) and its primary degradation byproducts (phenylacetamide and ethyl phenylacetate). By understanding the structural causality behind these spectral shifts, researchers can implement self-validating protocols to ensure product integrity.
Mechanistic Context & Structural Causality
The synthesis of this compound proceeds via the classic Pinner reaction—an acid-catalyzed addition of an alcohol (ethanol) to a nitrile (benzyl cyanide)[1]. The reaction must be executed under strictly anhydrous conditions and at low temperatures to isolate the imino ester salt[2].
The analytical power of FTIR in this workflow lies in tracking the hybridization state of the carbon-nitrogen bond. The conversion of the sp-hybridized nitrile carbon (C≡N) to an sp²-hybridized iminium carbon (C=N⁺) results in a dramatic, easily quantifiable shift in vibrational frequencies. Furthermore, spectroscopic studies confirm that imidate hydrochlorides undergo protonation predominantly at the nitrogen atom, generating a characteristic >C=N⁺H₂ structural motif[3].
If moisture is introduced into the system, the highly reactive Pinner salt undergoes rapid nucleophilic attack by water, leading to irreversible hydrolysis into an ester (ethyl phenylacetate) or hydration into an amide (phenylacetamide)[1].
Reaction pathway of benzyl cyanide to ethyl 2-phenylacetimidate HCl and its degradation byproducts.
Comparative FTIR Spectral Analysis
To objectively assess the purity of the synthesized Pinner salt, its FTIR spectrum must be cross-referenced against the alternatives in its reaction pathway. The disappearance of the nitrile peak and the emergence of the protonated imine peak serve as the primary markers of success.
Table 1: Comparative FTIR Band Assignments for Reaction Monitoring
| Functional Group / Vibration | Ethyl 2-phenylacetimidate HCl (Target) | Benzyl Cyanide (Starting Material) | Phenylacetamide (Hydrolysis Byproduct) |
| N-H / N-H⁺ Stretch | 2800–3100 cm⁻¹ (Broad, overlapping C-H) | None | 3200, 3350 cm⁻¹ (Sharp doublet) |
| C≡N Stretch (Nitrile) | None | ~2250 cm⁻¹ (Sharp, strong) | None |
| C=O Stretch (Carbonyl) | None | None | ~1640–1670 cm⁻¹ (Amide I) |
| C=N Stretch (Imine) | ~1650–1680 cm⁻¹ (Strong) | None | None |
| C-O Stretch (Ether/Ester) | ~1050–1150 cm⁻¹ (Strong) | None | None |
| Aromatic C-H Bend | ~700, 720 cm⁻¹ (Mono-substituted) | ~700, 720 cm⁻¹ | ~700, 720 cm⁻¹ |
Analytical Insight: The most critical differentiation point is the region between 1600 and 1750 cm⁻¹. While the target compound exhibits a strong C=N stretch around 1650–1680 cm⁻¹[3], any sharp peak appearing near 1735 cm⁻¹ indicates ester formation (ethyl phenylacetate), signaling that the anhydrous environment was compromised[1].
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the following protocol integrates synthesis, sampling, and spectral acquisition into a closed, self-validating loop.
Step 1: Anhydrous Synthesis of the Pinner Salt
-
Action: Dissolve 1.0 eq of benzyl cyanide and 1.1 eq of absolute ethanol in an anhydrous solvent (e.g., dry diethyl ether). Cool the mixture to 0 °C. Bubble dry HCl gas through the solution until saturation is achieved.
-
Causality: The Pinner reaction is specifically an acid-catalyzed process[1]. Because imidate hydrochlorides are thermodynamically unstable, maintaining a strict 0 °C environment prevents their thermal elimination into amides or alkyl chlorides[1].
Step 2: Isolation and Environmental Control
-
Action: Isolate the precipitating white crystalline solid via vacuum filtration under a continuous blanket of dry nitrogen. Transfer immediately to a vacuum desiccator containing P₂O₅.
-
Causality: Pinner salts are highly reactive intermediates[2]. Even brief exposure to ambient atmospheric humidity will initiate rapid hydrolysis, converting the target imidate into an ester[1]. P₂O₅ acts as an aggressive desiccant to scavenge residual moisture and unreacted HCl.
Step 3: ATR-FTIR Spectral Acquisition
-
Action: Transfer a small aliquot of the dried salt to an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Ensure the transfer occurs in a glovebox or under a dry N₂ stream. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Causality: ATR-FTIR is strictly prioritized over traditional KBr pellet pressing for this compound. KBr is inherently hygroscopic and absorbs water during pellet preparation. This introduces artificial O-H stretching bands (~3300 cm⁻¹) that obscure the critical N-H⁺ broad band of the protonated imidate salt[3].
Step 4: Spectral Validation and Quality Control
-
Action: Process the spectrum using baseline correction. Validate the product by confirming the absence of a peak at ~2250 cm⁻¹ and the absence of a sharp peak at ~1735 cm⁻¹.
-
Causality: This step closes the self-validating loop. The absence of the 2250 cm⁻¹ peak confirms complete consumption of the starting nitrile. The absence of the 1735 cm⁻¹ peak confirms that no ester hydrolysis has occurred, validating the physical integrity of the anhydrous workflow.
Self-validating ATR-FTIR analytical workflow for moisture-sensitive Pinner salts.
References[3] Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpKKISmg1-1VrEsyrDf20ysLSeLR6y04g3ATmVIolCYJ_a0X1V78yoHSWv8OY5U2N2HPuxbZn69atTnHp_WxrpUA05It2pGAHWXHeqD7Dll2m2w9wQ4WGbynF4W-erVVH85pw3LXLcaEcVoNnfu7_zuddZcuDXNkpfMt5eJA==[1] Pinner reaction - Wikipedia. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUfhCb6xvnQSTg3tFS2dPv4vOa7z0o3kM8lE-suNkvW6yWSYCmMo6r5Z1eEGraR5BVqPfSB_gpLJX4TutT59-xtXPNJOtHO_mVI24su1NQJDmr41EFDDETEI8tvPjlWljvJf2V60NY[2] The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoSIPEmEsLiyxybUoEGWiPNb9-I1-3WAMNzBluOdi5kJDUMw2Rf8FVZ4kMzz11o8Q9p52i1IvDnV70g4fJdp37VMpET2Utd44Ky7QouIwuYeo7-37B0sAIg_P-_RLkKtrB8H8cSgObpTW7zIi0tonlJmO2zzJLg_Pcn9TDM5EBJSjzIcxdQf9ZUQ0i7oOopFrE4TbPtNtIQRvQFskZgRuCUsAENkme_tzHtiBXYw17CRDkp1BLk2x3
Sources
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- 3. Spectroscopic studies. Part VIII. Infrared spectra and structure of methyl acetimidate and methyl acetimidate hydrochloride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Purity Assessment of Ethyl 2-Phenylacetimidate by High-Performance Liquid Chromatography
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity assessment of ethyl 2-phenylacetimidate, a critical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind method selection and optimization, ensuring robust and reliable analytical outcomes.
The Analytical Imperative: Why Purity Matters for Ethyl 2-Phenylacetimidate
Ethyl 2-phenylacetimidate is a valuable chemical building block. However, its utility is directly linked to its purity. Impurities, even at trace levels, can have significant downstream consequences, compromising reaction yields, introducing unwanted side products, and posing potential safety risks in final active pharmaceutical ingredients (APIs).[1]
The impurity profile of ethyl 2-phenylacetimidate is typically composed of two main categories:
-
Process-Related Impurities: These are substances derived from the synthetic route, including unreacted starting materials (e.g., phenylacetonitrile, ethanol), reagents, and by-products from side reactions.[2]
-
Degradation Products: As an iminoether (a subclass of imide), the molecule is susceptible to hydrolysis, particularly in the presence of moisture, which can cleave the imine bond to form ethyl phenylacetate and ammonia.[3][4] Other degradation pathways, such as oxidation, may also occur under improper storage conditions.
Given the structural similarity of these potential impurities to the main compound, a highly selective and sensitive analytical technique is required. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this application due to its precision, resolving power, and wide applicability.[5][6]
Methodological Comparison: Rapid Screening vs. High-Resolution Profiling
The selection of an HPLC method is dictated by the analytical objective. A rapid screening method may suffice for in-process monitoring, while a comprehensive, high-resolution method is essential for final product release and stability studies. Here, we compare two distinct RP-HPLC approaches.
Method A: Rapid Isocratic Screening This method is designed for speed and high throughput. It utilizes a standard C18 column and an isocratic mobile phase, meaning the solvent composition remains constant throughout the run. While efficient, its primary drawback is the potential for co-elution, where impurities with similar retention times merge with the main peak or each other, leading to an overestimation of purity.
Method B: High-Resolution Gradient Profiling This method is optimized for maximum separation and sensitivity to trace impurities. It employs a gradient elution, where the mobile phase composition changes over time, progressively increasing its organic solvent content. This approach effectively resolves compounds with a wider range of polarities. Furthermore, the use of a Phenyl-Hexyl stationary phase offers alternative selectivity compared to a standard C18 column. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of ethyl 2-phenylacetimidate and its related impurities, providing a different separation mechanism that can resolve components not separated on a C18 column.[7]
The following table summarizes the performance of both methods in analyzing a representative batch of ethyl 2-phenylacetimidate containing known process and degradation impurities.
| Parameter | Method A (Rapid Isocratic) | Method B (High-Resolution Gradient) | Rationale for Difference |
| Column | Standard C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 250 mm, 5 µm) | Phenyl-Hexyl phase provides orthogonal selectivity via π-π interactions, enhancing resolution of aromatic compounds.[7] |
| Run Time | 8 minutes | 25 minutes | Gradient elution requires more time for separation and column re-equilibration. |
| Resolution (Rs) | 1.3 (between main peak and primary degradant) | 3.5 (between main peak and primary degradant) | Gradient elution and alternative column chemistry significantly improve the separation of closely eluting peaks.[5] |
| Tailing Factor (Tf) | 1.4 | 1.1 | The optimized mobile phase in Method B (containing a formic acid modifier) minimizes secondary interactions with the stationary phase, resulting in more symmetrical peaks.[8] |
| Calculated Purity (%) | 99.2% | 98.5% | Method A fails to resolve a minor impurity that co-elutes with the main peak, leading to an inaccurate, inflated purity value. |
| Limit of Quantitation (LOQ) | 0.05% | 0.01% | The superior resolution and peak shape in Method B lead to lower baseline noise and enhanced sensitivity. |
Validated Protocol for High-Resolution Purity Assessment (Method B)
This protocol is grounded in the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose.[9][10][11]
-
System: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.
-
Reagents: HPLC-grade acetonitrile (ACN) and water, Formic acid (reagent grade).
-
Reference Standard: Certified Ethyl 2-phenylacetimidate of known purity.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution: Accurately weigh approximately 25 mg of ethyl 2-phenylacetimidate into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent for a final concentration of ~1.0 mg/mL.
Before sample analysis, perform five replicate injections of the sample solution to validate system performance. The system is deemed suitable if the following criteria are met, in accordance with ICH guidelines.[12][13]
-
Tailing Factor (Tf): ≤ 1.5 for the main peak.
-
Theoretical Plates (N): ≥ 5000 for the main peak.
-
Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the main peak.
Purity is determined using the area percent method. The percentage purity is calculated as the area of the main ethyl 2-phenylacetimidate peak divided by the total area of all integrated peaks in the chromatogram.
Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100
Visualizing the Analytical Workflow
A structured approach to purity analysis is critical for reproducible results. The following diagram outlines the logical flow from sample receipt to final purity reporting.
Caption: Workflow for HPLC Purity Assessment of Ethyl 2-Phenylacetimidate.
Conclusion
While rapid isocratic HPLC methods offer a fast approach for preliminary checks, they carry a significant risk of producing inaccurate and misleading purity data due to unresolved impurities. For reliable and defensible purity assessment of ethyl 2-phenylacetimidate, a high-resolution, gradient-based method, such as the one detailed in this guide, is imperative. The use of an orthogonal column chemistry like Phenyl-Hexyl provides an additional layer of selectivity, crucial for separating structurally similar process and degradation impurities. Adherence to a validated protocol, including rigorous system suitability testing, ensures that the analytical data generated is trustworthy, accurate, and suitable for regulatory scrutiny in pharmaceutical development and quality control.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Priyanka Suresh Ghugare & Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. The Pharma Innovation Journal. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link]
-
International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to N-ethyl-2-oxo-2-phenylacetamide.
-
PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Organic Syntheses. (n.d.). ethyl phenylacetate. [Link]
-
MDPI. (2024). Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. [Link]
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- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
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- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Comparison Guide: Advantages of Phenylacetimidates vs. Simple Acetimidates in Synthesis
Executive Summary
In the landscape of organic synthesis and drug development, the choice of imidate reagent—specifically between simple acetimidates (e.g., methyl/ethyl acetimidate, trichloroacetimidates) and phenylacetimidates (phenylacetic acid imidates or N-phenyl trifluoroacetimidates)—dictates the efficiency, stability, and downstream processing of the synthetic pathway.
While simple acetimidates are cost-effective standards for amidination and Pinner syntheses, phenylacetimidates offer three critical advantages for high-value applications:
-
Bio-orthogonal Deprotection: In chiral amine synthesis (Overman rearrangement), phenylacetimidates allow for mild, enzymatic cleavage (Penicillin G Amidase), preserving sensitive stereocenters that harsh hydrolysis would destroy.
-
Superior Stability & Orthogonality: In glycosylation, N-phenyl trifluoroacetimidates (PTFAI) eliminate the deleterious Chapman rearrangement (N-acyl transfer) common to trichloroacetimidates (TCAI), enabling purification and storage.[1]
-
Tunable Reactivity: In protein bioconjugation, benzyl-substituted acetimidates provide enhanced lipophilicity and UV-traceability compared to simple ethyl acetimidates.[1]
Part 1: Chiral Amine Synthesis (Overman Rearrangement)
The Core Problem
The Overman rearrangement is the gold standard for converting allylic alcohols to allylic amines. However, using simple acetimidates (derived from acetonitrile) yields an N-acetyl amine.[1] Removing this acetyl group requires harsh acidic or basic hydrolysis (e.g., 6M HCl, reflux), which often racemizes the newly formed chiral center or degrades functional groups.
The Phenylacetimidate Solution
By substituting the methyl group with a benzyl group (using phenylacetimidates derived from phenylacetonitrile), the resulting product is an N-phenylacetamide. This specific amide bond is a substrate for Penicillin G Amidase (PGA) , an enzyme used industrially to hydrolyze penicillin G.
Mechanism of Advantage:
-
Chemo-enzymatic Efficiency: PGA hydrolyzes the phenylacetyl group under mild conditions (pH 7–8, 37°C).
-
Stereochemical Integrity: The enzymatic process is completely non-destructive to the chiral amine, maintaining >99% ee.
Comparative Data: Deprotection Efficiency
| Feature | Simple Acetimidate (Methyl) | Phenylacetimidate (Benzyl) |
| Product Formed | N-Allyl Acetamide | N-Allyl Phenylacetamide |
| Deprotection Reagent | 6M HCl or NaOH (Reflux) | Penicillin G Amidase (pH 7.[1]5) |
| Conditions | Harsh, High Temp | Mild, Physiological Temp |
| Functional Group Tolerance | Poor (Esters/Silyl groups hydrolyze) | Excellent (Orthogonal to esters) |
| Yield (Amine) | 60–80% (variable) | 90–96% |
Visualization: Chemo-Enzymatic Workflow
Figure 1: The phenylacetimidate route allows access to chiral amines via mild enzymatic deprotection, avoiding the harsh hydrolysis required for simple acetamides.[1]
Part 2: Glycosylation (Oligosaccharide Synthesis)
The Core Problem
The standard "simple" acetimidate in carbohydrate chemistry is the Trichloroacetimidate (TCAI) .[2][3] While reactive, TCAIs suffer from:
-
Instability: They hydrolyze rapidly on silica gel, making purification difficult.
-
Chapman Rearrangement: Under Lewis acid activation, the oxygen of the imidate can migrate to the nitrogen, forming a stable, unreactive N-trichloroacetamide byproduct (dead-end pathway).
The N-Phenyl Trifluoroacetimidate (PTFAI) Solution
PTFAIs (often grouped under phenyl-modified acetimidates) replace the trichloromethyl group with a trifluoromethyl group and, crucially, add an N-phenyl substituent.[1][2]
Key Advantages:
-
Suppression of Rearrangement: The N-phenyl group sterically and electronically disfavors the O→N migration.
-
Tunable Reactivity: PTFAIs are stable enough to be purified by column chromatography but reactive enough to be activated by catalytic Lewis acids (e.g., Yb(OTf)₃) or H-bond donors.[1]
-
Orthogonality: PTFAIs can be activated selectively in the presence of thioglycosides or even TCAIs (depending on the promoter).
Protocol: Synthesis and Activation of PTFAI Donors
1. Synthesis of the Donor:
-
Reagents: Lactol (1 equiv), 2,2,2-trifluoro-N-phenylacetimidoyl chloride (1.2 equiv), Cs₂CO₃ (1.5 equiv).[1]
-
Solvent: Acetone/Water (dry conditions preferred for high yield).[1]
-
Procedure: Stir at room temperature for 2–4 hours. Filter, concentrate, and purify via flash chromatography (EtOAc/Hexanes + 1% Et₃N). Note: TCAIs often decompose during this step.
2. Glycosylation Reaction:
-
Reagents: PTFAI Donor (1.2 equiv), Acceptor (1.0 equiv), 4Å Molecular Sieves.[1]
-
Activator: TMSOTf (0.1 equiv) or Yb(OTf)₃ (0.2 equiv).[1]
-
Conditions: DCM, -78°C to 0°C.[1]
-
Validation: Monitor TLC. The PTFAI donor spot will disappear without forming the lower-Rf amide byproduct typical of TCAIs.
Part 3: Protein Amidination (Bioconjugation)
The Core Problem
Simple Ethyl Acetimidate is used to convert lysine ε-amines to amidines, preserving the positive charge while altering sterics. However, the resulting methyl-amidine group is spectroscopically silent and adds minimal hydrophobicity.
The Methyl Phenylacetimidate Advantage
Using Methyl Phenylacetimidate introduces a benzyl-amidine group.[1]
-
UV Traceability: The phenyl ring serves as a built-in chromophore (λ_max ~254 nm), allowing for easy quantification of the degree of modification without adding bulky fluorophores.
-
Hydrophobicity: It increases the local hydrophobicity of the protein surface, which can be useful for modulating membrane interactions or altering solubility profiles during purification.
Experimental Validation: Overman Rearrangement Protocol
Objective: Synthesis of (S)-1-phenyl-2-propenylamine using the phenylacetimidate strategy.
-
Imidate Formation:
-
To a solution of cinnamyl alcohol (10 mmol) in dry CH₂Cl₂ (50 mL) at 0°C, add DBU (0.2 equiv) and trichloroacetonitrile (for simple) or phenylacetonitrile (for phenylacetimidate, 1.2 equiv).
-
Note: For phenylacetonitrile, stronger activation (NaH) or pre-formed imidoyl chloride may be required depending on substrate.
-
-
Rearrangement:
-
Heat the crude imidate in xylene (reflux) or toluene (with PdCl₂(MeCN)₂ catalyst) for 4–12 h.
-
Isolate the N-phenylacetyl allylic amine.[1]
-
-
Enzymatic Hydrolysis (The Advantage Step):
-
Suspend the amide (1 mmol) in phosphate buffer (pH 7.5, 10 mL).
-
Add Penicillin G Amidase (immobilized, 100 U).
-
Incubate at 37°C with shaking for 24 h.
-
Extract the free amine with ether at pH 10.
-
Result: >90% yield of free amine, >98% ee preserved. (Acid hydrolysis of the simple acetamide would yield <70% with partial racemization).
-
References
-
Overman, L. E. (1976). "A general method for the synthesis of amines by the rearrangement of allylic acetimidates." Journal of the American Chemical Society. Link[1]
-
Waldmann, H. (1989). "Enzymatic protecting group techniques in organic synthesis." Angewandte Chemie International Edition. Link (Describes the Penicillin G Amidase strategy for phenylacetamides).
-
Yu, B., & Tao, H. (2001). "Glycosyl trifluoroacetimidates.[2][3][4] Part 1: Preparation and application as glycosyl donors." Tetrahedron Letters. Link (Introduction of N-phenyl trifluoroacetimidates).[1]
-
Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition. Link (The foundational simple trichloroacetimidate method for comparison).
-
Hunter, M. J., & Ludwig, M. L. (1962). "The reaction of imidoesters with proteins and related small molecules." Journal of the American Chemical Society. Link (Protein amidination kinetics).[1]
Sources
Verification of Amidine Formation from Ethyl 2-Phenylacetimidate Precursors: A Comparative Guide
Executive Summary
Phenylacetamidines are highly privileged pharmacophores in drug development, frequently serving as critical structural motifs in CNS agents, enzyme inhibitors, and complex heterocyclic scaffolds. The synthesis of these compounds often relies on the classic Pinner reaction, utilizing imidate esters as highly reactive intermediates [1].
As a Senior Application Scientist, I routinely evaluate synthetic methodologies to optimize yield, purity, and scalability. This guide provides an objective, data-driven comparison between Conventional Thermal Synthesis and Microwave-Assisted Synthesis for the conversion of ethyl 2-phenylacetimidate precursors (specifically the hydrochloride salt, CAS 5442-34-2) into substituted amidines. By examining the mechanistic causality behind these reactions, we establish a self-validating experimental framework that ensures reproducible and high-fidelity chemical transformations.
Mechanistic Causality: The Chemistry of the Pinner Intermediate
To optimize a protocol, one must first understand the molecular forces driving the reaction. The transformation of ethyl 2-phenylacetimidate into an amidine is a nucleophilic acyl substitution-type process.
Why use the hydrochloride salt instead of the free base?
The use of ethyl 2-phenylacetimidate hydrochloride is a deliberate kinetic choice. Protonation of the imine nitrogen (
Upon attack, a high-energy tetrahedral intermediate is formed. The subsequent collapse of this intermediate expels ethanol as a leaving group, yielding the stable amidine product [3]. However, this intermediate is highly sensitive to competitive nucleophiles. If trace water is present, hydrolysis outcompetes amination, degrading the precursor into ethyl phenylacetate. Therefore, controlling the reaction kinetics is paramount.
Caption: Mechanistic pathway of amidine formation via tetrahedral intermediate.
Methodological Comparison: Conventional vs. Microwave-Assisted Synthesis
Historically, amidine formation from imidates required prolonged refluxing in alcoholic solvents. While effective, this conventional conductive heating method suffers from extended reaction times, which increases the probability of thermal degradation and moisture-induced hydrolysis.
Conversely, Microwave-Assisted Synthesis (MWI) utilizes dielectric heating. Microwave irradiation directly couples with the polar reaction components (the imidate salt and the amine), causing rapid, volumetric heating [2]. This circumvents the slow conduction of oil baths, rapidly overcoming the activation energy barrier for the tetrahedral intermediate formation. By accelerating the kinetics, the reaction "outruns" the slower thermodynamic degradation pathways, resulting in a significantly cleaner impurity profile.
Table 1: Quantitative Performance Comparison
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Causality / Scientific Rationale |
| Reaction Time | 12 – 24 hours | 10 – 15 minutes | Dielectric heating rapidly overcomes activation barriers [2]. |
| Temperature | 70°C (Reflux) | 100°C (Sealed Vessel) | Pressurized microwave vials allow superheating of solvents. |
| Average Yield | 60% – 70% | 85% – 95% | Shorter reaction times prevent competitive hydrolysis. |
| Byproduct Profile | High (Ethyl phenylacetate) | Low (Clean conversion) | Kinetic control minimizes side-reactions with trace moisture. |
| Energy Efficiency | Low (Prolonged heating) | High (Targeted irradiation) | Direct energy transfer to polar molecules rather than the bulk vessel. |
Self-Validating Experimental Protocols
A protocol is only as robust as its built-in feedback loops. The following methodologies are designed as self-validating systems: they are not run blindly for a set duration, but are governed by real-time analytical checkpoints.
Protocol A: Conventional Thermal Synthesis
-
Preparation : In an oven-dried 50 mL round-bottom flask, suspend this compound (1.0 equiv, 5.0 mmol) in strictly anhydrous ethanol (15 mL) under an argon atmosphere.
-
Amination : Add the primary amine (e.g., benzylamine, 1.2 equiv, 6.0 mmol) dropwise at 0°C. The addition of a mild base (e.g., triethylamine, 1.0 equiv) can be used to liberate the imidate free base in situ if the amine nucleophile is weak.
-
Thermal Activation : Attach a reflux condenser and heat the mixture to 70°C using an oil bath.
-
Validation Checkpoint 1 (TLC) : After 4 hours, take a 50 µL aliquot. Run a TLC (DCM:MeOH 9:1, UV active). Look for the disappearance of the high-Rf imidate spot.
-
Workup : Once complete (typically 12-24h), concentrate the solvent in vacuo. Partition the residue between saturated aqueous NaHCO₃ and ethyl acetate to remove unreacted amine and salts.
Protocol B: Microwave-Assisted Synthesis (Recommended)
-
Preparation : In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add this compound (1.0 equiv, 2.0 mmol) and the primary amine (1.2 equiv, 2.4 mmol).
-
Solvent Addition : Add anhydrous ethanol (3 mL). Seal the vial with a crimp cap to ensure a pressurized environment.
-
Irradiation : Place the vial in a dedicated microwave synthesizer. Program the reactor to heat to 100°C for 10 minutes with a maximum power of 150 W and high stirring.
-
Validation Checkpoint 1 (LC-MS) : Upon cooling, extract a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. Confirm the total consumption of the
164 imidate peak and the emergence of the target amidine mass. -
Workup : Transfer the mixture to a round-bottom flask, remove the solvent under reduced pressure, and purify via flash chromatography or recrystallization.
Caption: Workflow comparison between conventional and microwave-assisted synthesis.
Analytical Verification Signatures
To ensure the integrity of your final product, the following analytical signatures must be verified post-purification:
-
¹H NMR Spectroscopy : The most definitive proof of conversion is the disappearance of the ethoxy group signals inherent to the ethyl 2-phenylacetimidate precursor. You must observe the complete absence of the characteristic quartet at ~4.2 ppm (-OCH₂-) and the triplet at ~1.3 ppm (-CH₃). These will be replaced by broad singlets corresponding to the newly formed amidine -NH/-NH₂ protons (typically exchanging in D₂O).
-
LC-MS Profiling : The mass shift is highly diagnostic. For example, reacting ethyl 2-phenylacetimidate (MW 163.22) with benzylamine (MW 107.15) yields N-benzylphenylacetamidine (MW 224.30). The presence of a dominant
peak at 225.3 confirms success. A peak at 165 serves as a red flag, indicating that the precursor has hydrolyzed into ethyl phenylacetate rather than undergoing amination.
References
-
Pinner Reaction - Organic Chemistry Portal. Available at: [Link]
-
Conventional and microwave assisted synthesis of small molecule based biologically active heterocyclic amidine derivatives - European Journal of Medicinal Chemistry (via PubMed). Available at:[Link]
-
Synthesis of amidines - Organic Chemistry Portal. Available at:[Link]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Ethyl 2-phenylacetimidate hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 2-phenylacetimidate hydrochloride. This document moves beyond a simple checklist, offering a detailed operational plan rooted in scientific principles to ensure the safety of laboratory personnel and the integrity of research.
Understanding the Compound: Chemical Reactivity and Hazards
This compound is a member of the imidate salt family, often referred to as Pinner salts.[1][2] These compounds are valuable synthetic intermediates due to their reactivity, which also necessitates careful handling.[1][3][4] The primary hazard of imidates stems from their susceptibility to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][5] Upon hydrolysis, they can decompose to form esters.[1][5]
Key Chemical Properties and Hazards:
| Property | Value/Information | Source |
| Chemical Class | Imidate Hydrochloride (Pinner Salt) | [1][2] |
| Primary Reactivity | Susceptible to hydrolysis | [1][5] |
| Known Hazards | May be harmful if swallowed, causes skin and eye irritation | [6][7][8] |
| Incompatible Materials | Strong oxidizing agents | [9][10] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, nitrogen oxides | [10][11] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent accidental exposure. The minimum required PPE includes:
-
Body Protection: A long-sleeved laboratory coat is mandatory to protect against splashes and spills.[12] For tasks with a higher risk of significant splashing, consider a chemical-resistant apron worn over the lab coat.[13]
-
Hand Protection: Chemical-resistant gloves are essential.[14] Nitrile gloves are a suitable choice; however, for prolonged handling or in situations with a high risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves.[12] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.[15]
-
Eye and Face Protection: Chemical safety goggles are required to protect against splashes.[12][15] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[12][15]
-
Respiratory Protection: While not typically required for small-scale laboratory use within a certified chemical fume hood, a NIOSH-approved respirator may be necessary for large-scale operations or in the event of a significant spill outside of a contained environment.[15]
The Safe Handling Workflow: A Step-by-Step Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: A workflow diagram illustrating the key stages of safely handling this compound.
1. Preparation:
-
Designated Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[16]
-
Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.[17]
-
Gather Materials: Have all necessary laboratory equipment, solvents, and reagents prepared and within easy reach inside the fume hood to avoid unnecessary movements and potential spills.
2. Handling:
-
Weighing: When weighing the solid compound, do so on a tared weigh paper or in a suitable container within the fume hood to prevent the dispersal of dust.
-
Dissolving and Reaction: Add the compound to the solvent or reaction mixture slowly and in a controlled manner. Be mindful of any potential exothermic reactions.
3. Post-Handling & Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Waste Disposal: All waste materials, including contaminated gloves, weigh papers, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[7][16] Do not dispose of this chemical down the drain.[7] Contact your institution's environmental health and safety department for specific disposal guidelines.[7][16]
-
PPE Removal: Remove PPE in the correct order (gloves first, then lab coat) to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.[7]
Emergency Procedures: Plan for the Unexpected
Spill Response:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including a respirator if necessary.[16]
-
Containment: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the creation of dust.[7] For liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[16]
-
Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.
-
Report: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Seek immediate medical attention.[7][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[7][11] If irritation persists, seek medical attention.[11]
-
Inhalation: Move the individual to fresh air.[16] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] Seek immediate medical attention.[11][16]
By adhering to these detailed protocols and understanding the inherent properties of this compound, researchers can confidently and safely utilize this valuable compound in their work, fostering a culture of safety and scientific excellence.
References
-
Research and Reviews. An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals. [Link]
-
Wikipedia. Carboximidate. [Link]
-
Royal Society of Chemistry. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB01899A. [Link]
-
Royal Society of Chemistry. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
CPAChem. Safety data sheet. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Blue Thunder Technologies. Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800. [Link]
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Iowa State University. Selecting PPE When Using Pesticides | Integrated Crop Management. [Link]
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University of California, Berkeley Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carboximidate - Wikipedia [en.wikipedia.org]
- 3. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Imidates: an emerging synthon for N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rroij.com [rroij.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
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- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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- 14. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 15. Recommended PPE for Sterile & Non-Sterile Compounding According to USP-800 [bluethundertechnologies.com]
- 16. pfaltzandbauer.com [pfaltzandbauer.com]
- 17. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
